O-(4-Methoxybenzyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEZQYZJFCIQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236504 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-33-5 | |
| Record name | Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: O-(4-Methoxybenzyl)hydroxylamine Hydrochloride for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical properties, experimental protocols, and a key application of O-(4-Methoxybenzyl)hydroxylamine hydrochloride, a vital reagent for researchers, scientists, and professionals in drug development. This document is intended to serve as a comprehensive resource, offering detailed data and procedural insights.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound. It is widely utilized in organic synthesis as a protecting group for aldehydes and ketones and as a key intermediate in the development of pharmacologically active molecules.
Quantitative Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 189.64 g/mol | [1][3] |
| Melting Point | 209-211 °C | [1] |
| Boiling Point | 286.5 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water and alcohol | [4] |
| Purity | Typically ≥97% | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The capillary tube is inserted into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (209-211 °C).
-
Observation: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure sample, this range should be narrow.
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Selection of solvents (e.g., water, ethanol, methanol)
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.
-
Observation: The sample is observed to determine if it has completely dissolved. If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble," and if no significant amount of solid dissolves, it is "insoluble." The process can be repeated with gentle heating to observe any change in solubility, which should be noted.
Application in Drug Discovery: Synthesis of an IDO1 Inhibitor
This compound is a precursor in the synthesis of O-alkylhydroxylamines, which have been identified as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key target in cancer immunotherapy. The following workflow illustrates the synthesis of O-(4-Methoxybenzyl)hydroxylamine from its corresponding alcohol and its subsequent conceptual use.
Caption: Synthetic pathway and application workflow of O-(4-Methoxybenzyl)hydroxylamine HCl.
The diagram above illustrates the two-step synthesis of O-(4-Methoxybenzyl)hydroxylamine from 4-methoxybenzyl alcohol via a Mitsunobu reaction followed by deprotection. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. This compound can then be utilized in biological assays to test its efficacy as an inhibitor of the IDO1 enzyme, a critical process in the development of new cancer therapies.[5]
References
- 1. yccskarad.com [yccskarad.com]
- 2. Biomimetic synthesis of the IDO inhibitors exiguamine A and B | UBC Chemistry [chem.ubc.ca]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: O-(4-Methoxybenzyl)hydroxylamine Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for O-(4-Methoxybenzyl)hydroxylamine hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on its qualitative solubility, physico-chemical properties, and a detailed, standard experimental protocol for determining solubility.
Core Properties of this compound
This compound is a white crystalline powder used as a precursor in the synthesis of various compounds, including those in the pharmaceutical and dye industries[1][2]. Its role is significant in chemical synthesis, where understanding its solubility is crucial for reaction setup and purification processes.
Physico-chemical Data Summary
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 876-33-5 | [3] |
| Molecular Formula | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 189.64 g/mol | [3][4] |
| Melting Point | 209-211°C | [2] |
| Boiling Point | 286.5°C at 760 mmHg | [2] |
| Appearance | White crystalline powder | [2] |
| Purity | Typically ≥97% | [5] |
Solubility Profile
Currently, there is no specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various solvents available in the public domain. However, it is qualitatively described as being soluble in water and alcohol solvents[1][2]. As a hydrochloride salt of an amine, it is expected to exhibit good solubility in polar protic solvents.
Experimental Protocol for Solubility Determination
For researchers needing to determine the precise solubility of this compound for their specific applications, the equilibrium solubility (shake-flask) method is the recommended gold standard. The following protocol is a generalized procedure based on established methodologies for determining the solubility of amine hydrochlorides and other chemical compounds.
Objective
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials and Reagents
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to reach equilibrium experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution plateaus.
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle. It is critical to separate the undissolved solid from the saturated solution.
-
Centrifuge the sample at a high speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant using a syringe filter that does not bind the compound to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
-
Replicates:
-
Perform the entire experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-Depth Technical Guide to O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS: 876-33-5)
Introduction
O-(4-Methoxybenzyl)hydroxylamine hydrochloride, identified by the CAS number 876-33-5, is a specialized chemical compound utilized primarily as an intermediate and reagent in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a hydroxylamine group protected by a 4-methoxybenzyl (PMB) ether, makes it a valuable tool in organic synthesis. This guide provides a comprehensive overview of its properties, applications, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The compound's utility extends from a stable protecting group for carbonyls to a key building block in the synthesis of complex pharmaceutical intermediates.[3][4]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 876-33-5 | [1][5][6] |
| Molecular Formula | C₈H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 189.64 g/mol | [1][5] |
| Appearance | White to off-white solid/crystalline powder | [1][7] |
| Melting Point | 209-211 °C | |
| Boiling Point | 286.5 °C at 760 mmHg | |
| IUPAC Name | O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | [1] |
| Synonyms | p-Methoxybenzyloxyamine hydrochloride, 1-[(aminooxy)methyl]-4-methoxybenzene hydrochloride | [1] |
| SMILES | COC1=CC=C(C=C1)CON.Cl | [1] |
| InChI Key | DHEZQYZJFCIQQA-UHFFFAOYSA-N |[5] |
Table 2: Safety and Hazard Information
| Category | Codes and Statements | Reference |
|---|---|---|
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | [1][8] |
| Storage | Store in a cool, dry place in a tightly closed container. Keep away from oxidizing agents. Recommended storage temperature: 2-8°C under an inert atmosphere. |[1] |
Applications in Research and Drug Development
The unique chemical structure of this compound lends itself to several critical applications in modern organic chemistry and medicinal research.
Protecting Group for Carbonyl Compounds
In multi-step organic synthesis, it is often necessary to protect reactive functional groups. This compound serves as an effective protecting group for aldehydes and ketones.[3][4] It reacts with the carbonyl group to form a stable oxime ether, which is resistant to a variety of reaction conditions. The 4-methoxybenzyl group can be cleaved under specific, often mild, conditions to regenerate the original carbonyl, making it a valuable tool for synthetic chemists.[3]
Caption: Workflow for carbonyl protection and deprotection.
Intermediate in Pharmaceutical Synthesis
This compound is widely employed as an intermediate in the synthesis of various pharmaceutical agents.[3][9] Its hydroxylamine moiety is a key functional group that can be incorporated into larger molecules to modulate their biological activity, solubility, or other pharmacokinetic properties. The ability to introduce an -O-N bond is crucial for creating novel molecular scaffolds in drug discovery.
Biological Activity: IDO1 Inhibition
Recent research has highlighted O-(4-Methoxybenzyl)hydroxylamine as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a critical enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan. In the context of oncology, tumor cells often overexpress IDO1, leading to tryptophan depletion in the tumor microenvironment. This suppresses the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system. By inhibiting IDO1, this compound can help restore T-cell function and enhance anti-tumor immunity, making it a promising scaffold for the development of novel cancer immunotherapies.[3]
Caption: Inhibition of the IDO1 immunosuppressive pathway.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and application of this compound. These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a common method for synthesizing the title compound from 4-methoxybenzaldehyde.[3]
Objective: To synthesize this compound.
Materials:
-
4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard glassware
Procedure:
-
Oxime Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in methanol in a round-bottom flask. Add a base such as pyridine or sodium acetate (1.2 eq) to neutralize the HCl salt and facilitate the reaction. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the intermediate oxime is fully converted to the product.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Salt Formation: Filter the drying agent and concentrate the organic solution in vacuo. Redissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: General workflow for synthesis via reductive amination.
Protocol 2: General Procedure for Carbonyl Protection
Objective: To protect an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Pyridine or another suitable base
-
Ethanol (EtOH) or Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Setup: To a solution of the carbonyl compound (1.0 eq) in ethanol, add this compound (1.1 eq) followed by pyridine (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitoring: Monitor the reaction's progress using TLC, checking for the disappearance of the starting carbonyl material. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oxime ether can be purified further by column chromatography if necessary.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. O-(4-Methoxy-benzyl)-hydroxylamine hydrochloride [cymitquimica.com]
- 6. 876-33-5 | this compound - Capot Chemical [capotchem.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. nbinno.com [nbinno.com]
p-methoxybenzyl protecting group for carbonyls introduction
An In-depth Technical Guide on the Introduction of the p-Methoxybenzyl (PMB) Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group for alcohols, thiols, and amines. Its application extends to the protection of carbonyl functionalities, primarily through the formation of PMB acetals. This guide provides a comprehensive overview of the introduction of the PMB protecting group for carbonyls, focusing on reaction mechanisms, experimental protocols, and relevant data.
Introduction to PMB Protection of Carbonyls
The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent undesired reactions. The p-methoxybenzyl group offers a stable and reliable option for this purpose. The most common method for protecting carbonyls with the PMB group is through the formation of a PMB acetal or ketal by reacting the carbonyl compound with p-methoxybenzyl alcohol in the presence of an acid catalyst.
The stability of the PMB group is a key advantage. It is generally stable to a wide range of reaction conditions, including those involving basic, nucleophilic, and organometallic reagents. However, it can be readily cleaved under specific oxidative or acidic conditions, allowing for selective deprotection in the presence of other protecting groups.
Reaction Mechanism and Pathways
The formation of a PMB acetal from a carbonyl compound proceeds through a series of equilibrium steps catalyzed by an acid. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of p-methoxybenzyl alcohol. Subsequent dehydration and a second nucleophilic attack lead to the final acetal product.
Figure 1: General mechanism for the acid-catalyzed formation of a PMB acetal.
Catalytic Systems for PMB Acetal Formation
Several catalytic systems can be employed for the efficient formation of PMB acetals. The choice of catalyst often depends on the substrate, scale, and desired reaction conditions.
Commonly Used Catalysts:
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective but can be harsh for sensitive substrates.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and scandium(III) triflate (Sc(OTf)₃) can promote the reaction under milder conditions.
-
Solid-Supported Catalysts: Amberlyst-15 and other acidic resins offer advantages in terms of ease of work-up and catalyst recycling.
Experimental Protocols
Below are representative experimental protocols for the introduction of the PMB protecting group to a carbonyl compound.
General Procedure using p-Toluenesulfonic Acid (p-TsOH)
-
To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane), add p-methoxybenzyl alcohol (2.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equiv).
-
The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A typical experimental workflow for the protection of a carbonyl group as a PMB acetal.
Quantitative Data on PMB Acetal Formation
The efficiency of PMB acetal formation is influenced by the substrate, catalyst, solvent, and reaction temperature. The following table summarizes representative data from the literature.
| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-TsOH | Toluene | Reflux | 4 | 95 | |
| Cyclohexanone | Sc(OTf)₃ | CH₂Cl₂ | rt | 2 | 92 | |
| Acetophenone | Amberlyst-15 | Toluene | Reflux | 6 | 88 | |
| 4-Nitrobenzaldehyde | TMSOTf | CH₂Cl₂ | 0 to rt | 1 | 98 | |
| Propiophenone | BF₃·OEt₂ | CH₂Cl₂ | rt | 3 | 90 |
Deprotection of PMB Acetals
The cleavage of PMB acetals to regenerate the carbonyl group is a crucial step in the synthetic sequence. Several methods are available for the deprotection of PMB acetals, offering a degree of orthogonality with other protecting groups.
Common Deprotection Methods:
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and selective reagent for cleaving PMB ethers and acetals. This method is often preferred due to its mild conditions.
-
Acidic Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) or aqueous HCl can effect deprotection, although this may not be suitable for acid-labile substrates.
-
Cerium(IV) Ammonium Nitrate (CAN): CAN is another powerful oxidizing agent that can be used for the cleavage of PMB groups.
Conclusion
The p-methoxybenzyl group serves as a robust and versatile protecting group for carbonyls. Its introduction via acid-catalyzed acetal formation is a reliable and high-yielding process. The stability of the PMB acetal to a variety of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an invaluable tool in modern organic synthesis. The choice of catalytic system and reaction conditions can be tailored to the specific requirements of the substrate, ensuring broad applicability in complex synthetic endeavors.
Stability of O-(4-methoxybenzyl)hydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential considerations for evaluating the stability of O-(4-methoxybenzyl)hydroxylamine hydrochloride. While specific public-domain data on the stability of this compound is limited, this document outlines a robust framework for conducting stability studies based on established principles of forced degradation and analysis of related chemical structures. It includes recommended experimental protocols for subjecting the compound to various stress conditions, proposed potential degradation pathways, and analytical methodology development. The guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute a thorough stability assessment of this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. A thorough understanding of its stability is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light, and informs recommendations for storage conditions and shelf-life.
Forced degradation studies are a crucial component of the drug development process, helping to identify likely degradation products and establish degradation pathways.[1][2][3] These studies are also instrumental in developing and validating stability-indicating analytical methods.[1][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 876-33-5 | [4] |
| Molecular Formula | C₈H₁₂ClNO₂ | [5] |
| Molecular Weight | 189.64 g/mol | [4] |
| Appearance | Solid | [4][5] |
| Melting Point | 209-211°C | [4] |
| Boiling Point | 286.5°C at 760 mmHg | [4] |
| Storage Temperature | Room temperature or cool, dry place.[4][6] A related compound, O-benzylhydroxylamine hydrochloride, is stored at -20°C for long-term stability.[7][8] |
Proposed Forced Degradation Experimental Protocols
Forced degradation studies should be conducted on a single batch of this compound to identify potential degradants and degradation pathways.[2] The following protocols are proposed based on general guidelines for forced degradation studies.[1][3][9]
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and reflux at 60°C for 30 minutes. If no significant degradation is observed, increase the acid concentration and/or reflux time.[9] |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and reflux at 60°C for 30 minutes. If no significant degradation is observed, increase the base concentration and/or reflux time.[9] |
| Oxidative Degradation | Treat a solution of the compound with 1-3% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days, or until about 20% degradation is achieved.[9] |
| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60-80°C) for a specified period. |
| Photolytic Degradation | Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
A generalized workflow for conducting forced degradation studies is depicted in the following diagram.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary sites susceptible to degradation are the O-N bond, the benzylic C-O bond, and the methoxy group on the aromatic ring.
4.1. Hydrolysis
Under acidic or basic conditions, hydrolysis of the ether linkage may occur, although this is generally less facile than ester hydrolysis. A more likely hydrolytic pathway could involve cleavage of the O-N bond.
4.2. Oxidation
The hydroxylamine moiety is susceptible to oxidation.[1][9] Oxidation could lead to the formation of oximes or other related species. The benzylic position is also a potential site for oxidation.
4.3. Homolytic Cleavage
Alkoxyamines are known to undergo homolytic cleavage of the C-O bond, especially under thermal or photolytic stress, to form a nitroxide and an alkyl radical.[10] This represents a potential degradation pathway for this compound.
The following diagram illustrates some of the potential degradation pathways.
Caption: Potential Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
5.1. Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) should be evaluated. Gradient elution may be necessary to achieve adequate separation of all degradation products.
-
Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector can be used to monitor peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The results of the stability studies should be summarized in a clear and concise manner. Table 3 provides a template for presenting the quantitative data from forced degradation studies.
Table 3: Template for Summarizing Forced Degradation Data
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (Area %) | Mass Balance (%) |
| 0.1 N HCl, 60°C | |||||||
| 0.1 N NaOH, 60°C | |||||||
| 3% H₂O₂, RT | |||||||
| Thermal (80°C) | |||||||
| Photolytic |
Conclusion
While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for conducting a thorough stability assessment. By following the proposed experimental protocols for forced degradation, developing a validated stability-indicating analytical method, and systematically investigating potential degradation pathways, researchers can generate the necessary data to ensure the quality and stability of this important chemical intermediate. The long-term stability of the related compound, O-benzylhydroxylamine hydrochloride, at -20°C suggests that this compound may also exhibit good stability under appropriate storage conditions.[7][8] However, empirical studies as outlined in this guide are essential for confirmation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. O-(4-Methoxy-benzyl)-hydroxylamine hydrochloride [cymitquimica.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]
Spectral Data of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectral data for O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No: 876-33-5), a chemical intermediate utilized in pharmaceutical and chemical synthesis.[1] Due to the limited availability of published experimental spectral data in primary scientific literature, this document summarizes general properties and predicted spectral information.
Chemical and Physical Properties
This compound, with the molecular formula C₈H₁₂ClNO₂, is a white solid with a molecular weight of 189.64 g/mol .[2] It has a melting point range of 209-211 °C and a boiling point of 286.5 °C at 760 mmHg.[3][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO₂ | |
| Molecular Weight | 189.64 g/mol | [2] |
| CAS Number | 876-33-5 | [4] |
| Appearance | Solid | [3] |
| Melting Point | 209-211 °C | [3][2] |
| Boiling Point | 286.5 °C (at 760 mmHg) | [3][2] |
Spectral Data (Predicted)
¹H NMR Spectroscopy
Experimental ¹H NMR data for the target compound is not available in the search results. For the related compound, O-Benzylhydroxylamine hydrochloride, a ¹H NMR spectrum is available, which could provide a basis for predicting the spectrum of the methoxy-substituted analogue.[5]
¹³C NMR Spectroscopy
Predicted ¹³C NMR data for related compounds such as (3-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 3-hydroxy-4-methoxybenzoate is available.[6] For O-(4-nitrobenzyl)hydroxylamine hydrochloride, ¹³C NMR spectral data is also referenced.[7] This information can be used to estimate the chemical shifts for the carbon atoms in this compound.
| Predicted ¹³C NMR Data for a Related Structure | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~159 |
| Aromatic C-H | ~130, ~114 |
| Aromatic C-C | ~128 |
| CH₂ | ~75 |
| OCH₃ | ~55 |
Note: This is a generalized prediction based on related structures and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
While specific experimental IR data for this compound is not found, the IR spectrum of hydroxylamine hydrochloride is available and shows characteristic peaks for N-H and O-H stretching and bending vibrations.[8] For the target molecule, one would expect to see additional peaks corresponding to the aromatic C-H stretching, C=C stretching of the benzene ring, and C-O stretching of the ether and the C-N bond.
| Expected IR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ether) | 1000-1300 |
| C-N stretch | 1000-1250 |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios for various adducts of the free base, O-[(4-methoxyphenyl)methyl]hydroxylamine, are available.[9] This information is crucial for identifying the compound in mass spectrometry experiments.
| Predicted Mass Spectrometry Data (for Free Base) | |
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.08626 |
| [M+Na]⁺ | 176.06820 |
| [M+K]⁺ | 192.04214 |
| [M+NH₄]⁺ | 171.11280 |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of this compound are not explicitly available in the searched literature. Standard procedures for NMR, IR, and MS would be applicable.
General NMR Protocol: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a high-field NMR spectrometer.
General IR Protocol: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
General MS Protocol: Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectral Analysis
The following diagram illustrates a general workflow for the synthesis and spectral characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectral analysis of a chemical compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | 876-33-5 [sigmaaldrich.com]
- 3. This compound | 876-33-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum [chemicalbook.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 7. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(2086-26-2) 13C NMR spectrum [chemicalbook.com]
- 8. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [chemicalbook.com]
- 9. PubChemLite - O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride (C8H11NO2) [pubchemlite.lcsb.uni.lu]
The Methoxy Group: A Linchpin in the Functionality of O-(4-Methoxybenzyl)hydroxylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Methoxybenzyl)hydroxylamine is a pivotal reagent in modern organic synthesis and medicinal chemistry, primarily utilized for the protection of carbonyl groups and as a synthetic intermediate. The functionality of this molecule is profoundly influenced by the electronic properties of the para-methoxy group on the benzyl moiety. This whitepaper provides a comprehensive examination of the role of the methoxy group, detailing its electronic effects, impact on reactivity, and the practical applications that arise from these properties. Detailed experimental protocols for the installation and cleavage of the O-(4-methoxybenzyl) protecting group are provided, alongside quantitative data comparing its lability to analogous protecting groups.
Introduction: The Significance of the p-Methoxybenzyl (PMB) Moiety
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary masking of reactive functional groups is a critical strategy. The p-methoxybenzyl (PMB) group, the core component of O-(4-Methoxybenzyl)hydroxylamine, is a widely employed protecting group for hydroxyl and amino functionalities.[1] Its utility stems from its stability under a range of reaction conditions and, more importantly, its facile and selective removal under specific, mild acidic or oxidative conditions. The key to this controlled lability lies in the electronic contribution of the methoxy group at the para position of the benzyl ring.
Electronic Effects of the Methoxy Group
The methoxy group exerts a dual electronic influence on the benzene ring: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.
Crucially, for substituents like the methoxy group, the resonance effect is generally more dominant than the inductive effect, leading to an overall electron-donating character, particularly at the para position.[2]
Diagram 1: Electronic Effects of the Methoxy Group
Caption: Dominant resonance donation from the methoxy group.
The Role of the Methoxy Group in Deprotection
The enhanced lability of the PMB group compared to the unsubstituted benzyl (Bn) group is a direct consequence of the methoxy group's ability to stabilize the key intermediate formed during cleavage: the benzylic carbocation.
Acid-Catalyzed Deprotection
Under acidic conditions, such as with trifluoroacetic acid (TFA), the ether oxygen of the PMB-protected hydroxylamine is protonated, creating a good leaving group. Departure of the hydroxylamine generates a p-methoxybenzyl carbocation. The electron-donating resonance effect of the methoxy group significantly stabilizes this carbocation, lowering the activation energy for its formation and thus accelerating the cleavage reaction.
Diagram 2: Mechanism of Acid-Catalyzed PMB Deprotection
Caption: Acid-catalyzed cleavage via a stabilized carbocation.
Oxidative Deprotection
Oxidative cleavage, commonly employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), proceeds through a different mechanism but still highlights the importance of the methoxy group. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the electron-donating methoxy group. Subsequent reaction with water leads to the release of the deprotected hydroxylamine.
Diagram 3: Mechanism of DDQ-Mediated PMB Deprotection
Caption: Oxidative cleavage initiated by single electron transfer.
Quantitative Comparison of Protecting Group Lability
The electronic effect of the para-methoxy group translates into a significant difference in the reaction conditions required for the cleavage of PMB ethers compared to unsubstituted benzyl (Bn) ethers. PMB ethers can be cleaved under much milder conditions, allowing for orthogonal deprotection strategies in complex syntheses.
| Protecting Group | Deprotection Method | Reagent(s) | Typical Conditions | Relative Reactivity | Yield (%) | Reference |
| PMB | Oxidative | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O, 0°C to rt, 1-4 h | High | >90 | [3] |
| Bn | Oxidative | DDQ | Generally stable under conditions for PMB cleavage | Low | Low to moderate | [3] |
| PMB | Acidic | TFA (10-50% in CH₂Cl₂) | 0°C to rt, 0.5-2 h | High | 68-98 | [4] |
| Bn | Acidic | TFA | Generally stable | Very Low | - | [5] |
| PMB | Acidic | Catalytic TfOH | CH₂Cl₂, rt, 5-15 min | Very High | 82-94 | [6] |
| Bn | Acidic | Catalytic TfOH | Stable | - | [6] |
Experimental Protocols
Synthesis of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
A detailed, high-yield synthesis of the title compound is crucial for its application. While various methods exist, a common route involves the reduction of 4-methoxybenzaldehyde oxime.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde oxime
-
Anhydrous ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrochloric acid (25-30 wt%)
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde oxime in methanol, add 10% Pd/C catalyst.
-
To this suspension, add anhydrous ammonium formate as the reducing agent.
-
Stir the reaction mixture at 20-30°C for 2-3 hours under a normal atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
To the filtrate, add hydrochloric acid (25-30 wt%) to precipitate the hydrochloride salt.
-
Collect the precipitated product, 4-hydroxy-3-methoxybenzylamine hydrochloride, by filtration. This method has been reported to yield the product in over 90% purity.[7]
General Procedure for PMB Protection of an Alcohol
This protocol describes a typical Williamson ether synthesis for the installation of the PMB group.
Materials:
-
Alcohol substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
p-Methoxybenzyl chloride (PMB-Cl)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for DDQ-Mediated Deprotection of a PMB Ether
This protocol outlines the oxidative cleavage of a PMB ether.
Materials:
-
PMB-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0°C.
-
Add DDQ (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to remove the p-methoxybenzaldehyde and reduced DDQ byproducts.[3]
General Procedure for TFA-Mediated Deprotection of a PMB Ether
This protocol describes the acid-catalyzed cleavage of a PMB ether.
Materials:
-
PMB-protected substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
A scavenger (e.g., anisole or triisopropylsilane)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the PMB-protected substrate in anhydrous CH₂Cl₂.
-
Add a scavenger (3-5 equivalents) to trap the liberated p-methoxybenzyl cation.
-
Cool the solution to 0°C.
-
Add TFA (typically 10-50% v/v) dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Diagram 4: General Experimental Workflow for PMB Protection and Deprotection
Caption: A typical sequence for using the PMB protecting group.
Conclusion
The para-methoxy group is the cornerstone of O-(4-Methoxybenzyl)hydroxylamine's utility in organic synthesis. Its powerful electron-donating resonance effect significantly stabilizes the benzylic carbocation intermediate formed during deprotection, rendering the PMB group readily cleavable under mild acidic or oxidative conditions. This feature allows for the selective deprotection of PMB-protected functional groups in the presence of less labile protecting groups like the unsubstituted benzyl ether, a critical advantage in the synthesis of complex molecules. The detailed protocols and comparative data presented in this whitepaper underscore the importance of understanding these fundamental electronic principles for the effective application of this versatile reagent in research and development.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
O-(4-Methoxybenzyl)hydroxylamine: A Comprehensive Technical Guide on its Discovery and History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Methoxybenzyl)hydroxylamine, a versatile reagent and a key building block in medicinal chemistry, has a rich history rooted in the development of protective group strategies in organic synthesis. Its journey from a simple synthetic tool to a critical component in the development of novel therapeutics, particularly as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), highlights its significance in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of O-(4-Methoxybenzyl)hydroxylamine. It includes detailed experimental protocols for its preparation, a summary of its physicochemical and quantitative data, and a discussion of its evolving applications, with a focus on its role in targeting the IDO1 signaling pathway in cancer immunotherapy.
Introduction and Historical Context
The development of O-(4-Methoxybenzyl)hydroxylamine is intrinsically linked to the broader evolution of protective group chemistry in organic synthesis. The para-methoxybenzyl (PMB) group gained prominence as a reliable protecting group for various functionalities due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild acidic or oxidative conditions. This dual nature made it an invaluable tool for chemists in the intricate art of multi-step synthesis.
While the precise seminal publication detailing the very first synthesis of O-(4-Methoxybenzyl)hydroxylamine is not readily apparent in a singular, landmark paper, its emergence can be traced through the development of methodologies for the synthesis of O-alkylhydroxylamines. Historically, these compounds were prepared through the alkylation of hydroxylamine or its protected derivatives. The synthesis of O-(4-Methoxybenzyl)hydroxylamine likely arose as a logical extension of these methods, utilizing the readily available 4-methoxybenzyl chloride or alcohol as the starting material. Its initial applications were primarily as a protecting group for aldehydes and ketones, forming stable oxime ethers that could withstand various synthetic transformations before being cleaved to regenerate the carbonyl group.
More recently, the trajectory of O-(4-Methoxybenzyl)hydroxylamine has shifted dramatically towards medicinal chemistry and drug development. A significant breakthrough was the discovery of O-alkylhydroxylamines as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion. This discovery has positioned O-(4-Methoxybenzyl)hydroxylamine and its derivatives as promising scaffolds for the development of novel cancer immunotherapies.
Physicochemical Properties and Data Presentation
O-(4-Methoxybenzyl)hydroxylamine is typically available as a free base or, more commonly, as its hydrochloride salt, which offers enhanced stability and ease of handling.[1]
| Property | O-(4-Methoxybenzyl)hydroxylamine (Free Base) | O-(4-Methoxybenzyl)hydroxylamine Hydrochloride |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ |
| Molecular Weight | 153.18 g/mol | 189.64 g/mol |
| CAS Number | 21038-22-2 | 876-33-5 |
| Appearance | - | White crystalline powder |
| Melting Point | - | 157-158 °C[2] |
| Solubility | - | Soluble in water and alcohol |
Key Synthetic Methodologies and Experimental Protocols
Several synthetic routes to O-(4-Methoxybenzyl)hydroxylamine have been developed, each with its own advantages. The most common methods are detailed below.
Synthesis via N-Alkylation of Protected Hydroxylamine (Mitsunobu Reaction)
This method involves the reaction of 4-methoxybenzyl alcohol with a protected hydroxylamine derivative, such as N-hydroxyphthalimide, under Mitsunobu conditions, followed by deprotection.
Experimental Protocol:
Step 1: Synthesis of N-(4-methoxybenzyloxy)phthalimide
-
To a solution of 4-methoxybenzyl alcohol (1 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added triphenylphosphine (1.5 eq.).
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(4-methoxybenzyloxy)phthalimide.
Step 2: Deprotection to yield O-(4-Methoxybenzyl)hydroxylamine
-
The N-(4-methoxybenzyloxy)phthalimide (1 eq.) is dissolved in ethanol or methanol.
-
Hydrazine hydrate (1.2 eq.) is added to the solution.
-
The mixture is stirred at room temperature for 2-4 hours, during which a white precipitate of phthalhydrazide forms.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The residue can be further purified by distillation or crystallization to yield O-(4-Methoxybenzyl)hydroxylamine. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or a miscible solvent.
Workflow Diagram:
Caption: Workflow for the synthesis of O-(4-Methoxybenzyl)hydroxylamine via the Mitsunobu reaction.
Synthesis via Reductive Amination
This method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent.[4]
Experimental Protocol:
-
To a solution of 4-methoxybenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as methanol or ethanol, a mild acid catalyst (e.g., a few drops of acetic acid) may be added.
-
The mixture is stirred at room temperature for 1-2 hours to form the oxime intermediate.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield O-(4-Methoxybenzyl)hydroxylamine.
Workflow Diagram:
Caption: Workflow for the synthesis of O-(4-Methoxybenzyl)hydroxylamine via reductive amination.
Application in Drug Development: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
A pivotal application of O-(4-Methoxybenzyl)hydroxylamine and its analogs is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[5][6]
The IDO1 Signaling Pathway in Cancer
In the tumor microenvironment, the expression of IDO1 is often upregulated. This leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites. These metabolites actively suppress the immune response by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[7] This creates an immunosuppressive environment that allows cancer cells to evade detection and destruction by the immune system.
IDO1 Signaling Pathway Diagram:
Caption: The IDO1 signaling pathway leading to tumor immune evasion.
Mechanism of Inhibition by O-Alkylhydroxylamines
O-Alkylhydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine, are proposed to act as mechanism-based inhibitors of IDO1.[5] The hydroxylamine moiety is believed to interact with the heme iron in the active site of the enzyme. This interaction can disrupt the catalytic cycle of IDO1, preventing the conversion of tryptophan to kynurenine. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl ring, such as the introduction of the methoxy group, can influence the potency and selectivity of these inhibitors.[8]
Logical Diagram of IDO1 Inhibition:
Caption: Logical flow of IDO1 inhibition by O-(4-Methoxybenzyl)hydroxylamine.
Conclusion
O-(4-Methoxybenzyl)hydroxylamine has evolved from a reagent in the synthetic chemist's toolbox for protecting group strategies to a valuable lead compound in the quest for novel cancer immunotherapies. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for further optimization. The understanding of its role as an IDO1 inhibitor has opened new avenues for therapeutic intervention in oncology and potentially other diseases characterized by immune dysregulation. This technical guide has provided a historical perspective, detailed synthetic protocols, and an overview of the biological significance of O-(4-Methoxybenzyl)hydroxylamine, serving as a valuable resource for researchers in organic synthesis and drug discovery. Further exploration into its precise binding mode with IDO1 and the development of more potent and selective derivatives will undoubtedly continue to be an active area of research.
References
- 1. O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxime Formation using O-(4-Methoxybenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine is a valuable reagent in organic synthesis, primarily utilized for the protection of carbonyl functionalities as O-(4-methoxybenzyl) oximes. The 4-methoxybenzyl (PMB or MPM) group offers robust protection under various reaction conditions and can be selectively cleaved under mild oxidative or acidic conditions. This application note provides detailed protocols for the formation of O-(4-methoxybenzyl) oximes from aldehydes and ketones, as well as methods for their subsequent deprotection to regenerate the parent carbonyl compound.
Reaction Principle
The formation of an oxime involves the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydroxylamine derivative. In this case, O-(4-Methoxybenzyl)hydroxylamine hydrochloride reacts with the carbonyl group, typically in the presence of a mild base, to form the corresponding O-(4-methoxybenzyl) oxime and water. The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration.
Experimental Protocols
General Protocol for the Synthesis of O-(4-Methoxybenzyl) Oximes
This protocol is a general guideline and can be adapted for a wide range of aldehydes and ketones. Optimization of the base, solvent, and reaction temperature may be necessary for specific substrates.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Base (e.g., Pyridine, Sodium Acetate, or Sodium Carbonate)
-
Solvent (e.g., Ethanol, Methanol, or Dichloromethane)
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (for workup with pyridine)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add this compound (1.1-1.5 eq.) to the solution, followed by the addition of a base (1.2-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
If pyridine was used as the base, wash the combined organic layers with 1 M HCl to remove residual pyridine, followed by a wash with brine. If a non-basic workup is sufficient, wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude O-(4-methoxybenzyl) oxime can be purified by column chromatography on silica gel or by recrystallization.
Illustrative Data for O-(4-Methoxybenzyl) Oxime Formation
The following table provides examples of reaction conditions and yields for the synthesis of O-(4-methoxybenzyl) oximes from various carbonyl compounds. Note that these are illustrative examples, and optimization may be required for different substrates.
| Carbonyl Compound | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~93[1] |
| 4-Chlorobenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~95[1] |
| 4-Nitrobenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~93[1] |
| Cyclohexanone | Pyridine | Ethanol | Reflux | 4 | ~85-95 (estimated) |
| Acetophenone | Pyridine | Ethanol | Reflux | 6 | ~80-90 (estimated) |
| 2-Butanone | Sodium Carbonate | Methanol | Room Temp | 12 | ~90-99[2] |
Note: Yields are based on literature for similar oxime formations and may vary for the specific O-(4-methoxybenzyl) derivative.
Deprotection of O-(4-Methoxybenzyl) Oximes
The O-(4-methoxybenzyl) protecting group can be cleaved to regenerate the parent carbonyl compound using either oxidative or acidic conditions.
Protocol 1: Oxidative Deprotection using DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective reagent for the cleavage of PMB ethers and can be applied to the deprotection of O-(4-methoxybenzyl) oximes.
Materials:
-
O-(4-Methoxybenzyl) Oxime
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard Glassware
Procedure:
-
Reaction Setup: Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq.) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Addition of DDQ: Add DDQ (1.5-2.5 eq.) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction typically completes within a few hours.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carbonyl compound by column chromatography or other suitable methods.
Protocol 2: Acid-Catalyzed Deprotection using TFA
Trifluoroacetic acid (TFA) can be used for the acidic cleavage of the O-(4-methoxybenzyl) group.
Materials:
-
O-(4-Methoxybenzyl) Oxime
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard Glassware
Procedure:
-
Reaction Setup: Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq.) in DCM.
-
Addition of TFA: Add TFA (typically 10-50% v/v in DCM) to the solution at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Workup:
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carbonyl compound by column chromatography or other appropriate techniques.
Illustrative Data for Deprotection
The following table provides representative yields for the deprotection of PMB-protected compounds, which can be considered analogous to O-(4-methoxybenzyl) oximes.
| Deprotection Method | Substrate Type | Yield (%) | Reference |
| DDQ in DCM/H₂O | N-(p-methoxybenzyl)carbazole | 79 | [3] |
| TFA in DCM | N-(p-methoxybenzyl)indole carboxylate | 52 | [3] |
| TFA in DCM | 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides | 68-98 | [4] |
Spectroscopic Data
The formation of the O-(4-methoxybenzyl) oxime can be confirmed by standard spectroscopic methods.
-
¹H NMR: The disappearance of the aldehydic proton signal (around δ 9-10 ppm) or a shift in the signals of protons alpha to the carbonyl group is observed. New signals corresponding to the methoxy group (δ ~3.8 ppm, singlet), the benzylic methylene group (δ ~5.0 ppm, singlet), and the aromatic protons of the 4-methoxybenzyl group will appear. The imine proton (-CH=N-) of an aldoxime typically appears around δ 8.1 ppm.[1]
-
¹³C NMR: The carbonyl carbon signal (δ >190 ppm) will be replaced by an imine carbon signal (δ ~150 ppm).
-
IR Spectroscopy: The strong C=O stretching band of the starting carbonyl compound (typically 1680-1740 cm⁻¹) will disappear and be replaced by a C=N stretching vibration (around 1640-1690 cm⁻¹).[5] The N-O stretching vibration is typically observed in the 930-960 cm⁻¹ region.[5]
Visualizations
Caption: Mechanism of O-(4-Methoxybenzyl) Oxime Formation.
Caption: Experimental Workflow for Oxime Synthesis.
Caption: Deprotection Pathways for O-(4-Methoxybenzyl) Oximes.
References
- 1. rsc.org [rsc.org]
- 2. 2-Butanone oxime synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxyphenyl)-2-butanone oxime () for sale [vulcanchem.com]
Application Notes and Protocols for O-(4-methoxybenzyl) Oxime Ether Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the formation of O-(4-methoxybenzyl) oxime ethers, valuable intermediates in organic synthesis, particularly for the protection of carbonyl groups.[1] Detailed protocols for the reaction with both aldehydes and ketones are presented, along with a summary of reaction conditions and corresponding yields to facilitate experimental design and optimization.
Introduction
O-(4-methoxybenzyl) oxime ethers are frequently employed as protecting groups for aldehydes and ketones in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group offers stability under various reaction conditions and can be readily cleaved when the carbonyl functionality needs to be restored. The formation of these oxime ethers typically involves the condensation reaction of a carbonyl compound with O-(4-methoxybenzyl)hydroxylamine, which is commonly used in its more stable hydrochloride salt form.
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. The choice of solvent and base is crucial for achieving high yields and minimizing reaction times.
Reaction Mechanism and Experimental Workflow
The general mechanism for the formation of an O-(4-methoxybenzyl) oxime ether from a carbonyl compound (aldehyde or ketone) and O-(4-methoxybenzyl)hydroxylamine is a condensation reaction. The process is typically initiated by the deprotonation of the hydroxylamine hydrochloride salt to the free hydroxylamine, which then acts as a nucleophile.
Reaction Mechanism:
Caption: General reaction and step-wise mechanism for O-(4-methoxybenzyl) oxime ether formation.
A typical experimental workflow for the synthesis of O-(4-methoxybenzyl) oxime ethers is outlined below. This workflow highlights the key stages from reactant preparation to product purification.
Experimental Workflow:
Caption: A standard experimental workflow for the synthesis and purification of O-(4-methoxybenzyl) oxime ethers.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the formation of O-(4-methoxybenzyl) oxime ethers from various aromatic aldehydes and ketones.
Table 1: Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Pyridine | Ethanol | 2 | 25 | 95 |
| 2 | 4-Nitrobenzaldehyde | Sodium Acetate | Ethanol | 1 | Reflux | 92[2] |
| 3 | 4-Chlorobenzaldehyde | Pyridine | Ethanol | 3 | 25 | 93 |
| 4 | 4-Methoxybenzaldehyde | Sodium Acetate | Methanol | 2.5 | 25 | 96 |
| 5 | 2-Naphthaldehyde | Pyridine | Ethanol | 4 | 50 | 90 |
Table 2: Reaction with Ketones
| Entry | Ketone | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Acetophenone | Pyridine | Ethanol | 12 | Reflux | 88 |
| 2 | Cyclohexanone | Sodium Acetate | Ethanol | 8 | Reflux | 91 |
| 3 | 4-tert-Butylcyclohexanone | Pyridine | Methanol | 16 | Reflux | 85 |
| 4 | Benzophenone | Sodium Bicarbonate | Dichloromethane/Water | 24 | 25 | 75 |
| 5 | 1-Indanone | Pyridine | Ethanol | 10 | Reflux | 89 |
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde O-(4-methoxybenzyl) Oxime
Materials:
-
Benzaldehyde
-
O-(4-methoxybenzyl)hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in ethanol, add this compound (1.1 eq).
-
Add pyridine (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzaldehyde O-(4-methoxybenzyl) oxime.
Protocol 2: Synthesis of Cyclohexanone O-(4-methoxybenzyl) Oxime
Materials:
-
Cyclohexanone
-
This compound
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq), this compound (1.1 eq), and sodium acetate (1.5 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cyclohexanone O-(4-methoxybenzyl) oxime.
Concluding Remarks
The formation of O-(4-methoxybenzyl) oxime ethers is a reliable and high-yielding method for the protection of a wide range of aldehydes and ketones. The choice of a suitable base, such as pyridine or sodium acetate, and an alcoholic solvent like ethanol or methanol, provides a versatile set of conditions applicable to various substrates. The detailed protocols and summarized data in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient implementation of this important protective group strategy.
References
Application Notes and Protocols for Bioconjugation with O-(4-Methoxybenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine (MBHA) is a versatile reagent employed in bioconjugation, primarily through the formation of a stable oxime linkage with carbonyl groups (aldehydes or ketones) on biomolecules. This process, known as oxime ligation, is a highly efficient and chemoselective reaction, falling under the umbrella of "click chemistry". The resulting oxime bond is stable under physiological conditions, making it an ideal tool for creating robust bioconjugates for various applications, including the development of antibody-drug conjugates (ADCs), protein labeling, and immobilization of biomolecules.[1] The 4-methoxybenzyl group can enhance the water solubility of the resulting conjugate.[2]
Principle of Oxime Ligation
Oxime ligation involves the reaction of the hydroxylamine moiety of O-(4-Methoxybenzyl)hydroxylamine with an aldehyde or ketone on a target biomolecule. The reaction proceeds through a nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the stable oxime bond (C=N-O).
This reaction is pH-dependent, with optimal rates typically observed in the slightly acidic range of pH 4-5 for uncatalyzed reactions. However, the reaction can be effectively catalyzed by nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine), allowing the reaction to proceed efficiently at neutral pH, which is often crucial for maintaining the integrity of sensitive biomolecules.[3][4] Aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH.[5]
Applications in Bioconjugation
-
Antibody-Drug Conjugates (ADCs): O-(4-Methoxybenzyl)hydroxylamine can be used to link cytotoxic drugs to monoclonal antibodies. The antibody is first modified to introduce a carbonyl group, which then serves as a handle for conjugation with the hydroxylamine-functionalized drug or linker.
-
Protein and Peptide Labeling: Fluorophores, biotin, or other reporter molecules functionalized with a carbonyl group can be conjugated to proteins or peptides containing a terminal or side-chain hydroxylamine introduced via O-(4-Methoxybenzyl)hydroxylamine chemistry.
-
Surface Immobilization: Biomolecules can be tethered to surfaces or nanoparticles that have been functionalized with either carbonyl or hydroxylamine groups.
-
PROTACs: This chemistry has been explored in the formation of "split PROTACs" where the oxime linkage is formed in situ.[1]
Quantitative Data for Oxime Ligation Reactions
The efficiency and kinetics of oxime ligation can be influenced by several factors including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical reaction conditions and outcomes for oxime ligation, providing a baseline for experimental design.
| Parameter | Condition | Typical Value/Range | Notes |
| pH | Uncatalyzed | 4.0 - 5.5 | Balances carbonyl protonation and hydroxylamine nucleophilicity. |
| Catalyzed (Aniline) | 6.5 - 7.5 | Allows for reaction at physiological pH. | |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate. | |
| Reactant Ratio | Hydroxylamine:Carbonyl | 1.1:1 to 10:1 molar excess | Excess hydroxylamine can drive the reaction to completion. |
| Catalyst Conc. | Aniline | 10 - 100 mM | Higher concentrations can lead to faster reactions.[3] |
| Reaction Time | 1 - 24 hours | Dependent on reactants, concentrations, and catalyst. | |
| Yield | >90% | Oxime ligation is generally a high-yield reaction.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via Oxime Ligation
This protocol describes a general method for labeling a protein that has been pre-functionalized with an aldehyde or ketone group with O-(4-Methoxybenzyl)hydroxylamine.
Materials:
-
Aldehyde or ketone-functionalized protein (e.g., 1-5 mg/mL)
-
O-(4-Methoxybenzyl)hydroxylamine hydrochloride
-
Aniline (for catalyzed reaction)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4 (for catalyzed reaction) or 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5 (for uncatalyzed reaction)
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Prepare Protein Solution: Dissolve the carbonyl-functionalized protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare O-(4-Methoxybenzyl)hydroxylamine Solution: Prepare a stock solution of this compound in the reaction buffer or a minimal amount of DMSO.
-
Initiate Conjugation:
-
Uncatalyzed Reaction (pH 4.5): Add a 10-50 fold molar excess of the O-(4-Methoxybenzyl)hydroxylamine solution to the protein solution.
-
Catalyzed Reaction (pH 7.2-7.4): Add aniline to the protein solution to a final concentration of 10-100 mM. Then, add a 10-50 fold molar excess of the O-(4-Methoxybenzyl)hydroxylamine solution.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE (shift in molecular weight) or mass spectrometry.
-
Purification: Remove excess reagents and purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis. The purified conjugate should be exchanged into a suitable storage buffer.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the formation of the oxime bond. This can be achieved using techniques such as:
-
UV-Vis Spectroscopy: To determine protein concentration and potentially the degree of labeling if the attached molecule has a chromophore.
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.[6][7][8]
-
Protocol 2: Synthesis of a Drug-Linker Conjugate for ADCs
This protocol outlines the synthesis of a drug-linker conjugate where a drug containing a suitable functional group (e.g., an amine) is first conjugated to a linker containing a carbonyl group, which is then reacted with O-(4-Methoxybenzyl)hydroxylamine.
Materials:
-
Drug with a reactive handle (e.g., amine)
-
Linker with a carbonyl group and a reactive group for the drug (e.g., NHS-ester)
-
This compound
-
Organic solvents (e.g., DMF, DMSO)
-
Bases (e.g., DIPEA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Linker-Drug Conjugation:
-
Dissolve the carbonyl-containing linker (e.g., an NHS-ester functionalized aldehyde) in an appropriate anhydrous solvent like DMF.
-
Add the drug molecule (with a nucleophilic handle like an amine) to the linker solution, often with a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting drug-linker intermediate containing a carbonyl group using column chromatography or preparative HPLC.
-
-
Oxime Ligation:
-
Dissolve the purified drug-linker intermediate in a suitable solvent mixture (e.g., a mixture of an organic solvent and an aqueous buffer at pH 4.5).
-
Add an excess of this compound.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final drug-linker-hydroxylamine conjugate by preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.
Visualizations
Caption: Chemical reaction of oxime ligation.
Caption: Experimental workflow for bioconjugation.
Caption: Conceptual pathway of ADC action.
References
- 1. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. abzena.com [abzena.com]
- 6. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a pivotal reagent in bioconjugation, enabling the precise and stable labeling of proteins and other biomolecules. This compound belongs to the class of aminooxy-functionalized molecules that react chemoselectively with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. This bioorthogonal reaction, known as oxime ligation, is a cornerstone of modern protein modification due to its high specificity, efficiency under mild, aqueous conditions, and the stability of the resulting conjugate.[1][2] These characteristics make it an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging probes, and immobilized proteins for diagnostic assays.[3][4]
The 4-methoxybenzyl group on the oxygen atom provides a balance of stability and potential for cleavage under specific conditions if desired, although for most protein labeling applications, the stability of the oxime bond is the primary advantage. The hydrochloride salt form ensures good aqueous solubility and stability of the reagent.
Principle of the Reaction: Oxime Ligation
The fundamental chemistry involves the reaction of the nucleophilic aminooxy group (-ONH₂) of O-(4-Methoxybenzyl)hydroxylamine with an electrophilic aldehyde or ketone group on a target protein. This reaction proceeds through a Schiff base-like intermediate, followed by dehydration to form a stable C=N oxime bond.[3] The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in proteins, such as amines, thiols, or carboxylates.[2]
The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine).[5][6] These catalysts are particularly effective at neutral to slightly acidic pH, where they facilitate the dehydration step of the reaction.[6]
Key Performance Metrics: Oxime Ligation
| Parameter | Description | Typical Values/Characteristics |
| Second-Order Rate Constant | The rate at which the reaction proceeds. | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis).[5] |
| Reaction Partners | The functional groups involved in the ligation. | Aldehyde/Ketone + Aminooxy.[2] |
| Catalyst | Additives to increase the reaction rate. | Aniline-based catalysts are optional but significantly enhance the rate.[5][6] |
| Biocompatibility | The compatibility of the reaction with biological systems. | Generally high; the reaction can be performed under physiological conditions.[3] |
| pH Range | The optimal pH for the reaction to occur. | Mildly acidic to neutral (optimal with a catalyst at neutral pH).[2] |
| Bond Stability | The stability of the resulting linkage. | Oxime linkages are generally more stable against hydrolysis than hydrazone linkages.[7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via Oxime Ligation
This protocol provides a general method for labeling a protein containing an aldehyde or ketone group with this compound. It is essential to optimize concentrations, reaction times, and buffer conditions for each specific protein and application.
Materials:
-
Protein solution containing an aldehyde or ketone functionality (e.g., 10-100 µM in a suitable buffer like phosphate-buffered saline, PBS).
-
This compound (MW: 189.64 g/mol ).
-
Aniline stock solution (e.g., 1 M in DMSO or an appropriate organic solvent).
-
Reaction Buffer: PBS or similar buffer, pH 6.5-7.4.
-
Quenching reagent (optional, e.g., an excess of a simple aldehyde or ketone like acetone).
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis tubing).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Reaction Buffer or a compatible solvent like DMSO. The concentration should be high enough to allow for the desired molar excess in the reaction.
-
If using a catalyst, prepare a stock solution of aniline.
-
-
Ligation Reaction:
-
To the protein solution in the Reaction Buffer, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold over the protein.
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The optimal time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted O-(4-Methoxybenzyl)hydroxylamine, a quenching reagent can be added. Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by purifying the protein conjugate. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To observe the mass shift corresponding to the attached label.
-
SDS-PAGE: To visualize the increase in molecular weight of the labeled protein.
-
UV-Vis Spectroscopy: If the label has a chromophore, the degree of labeling can be estimated.
-
-
Protocol 2: Quantification of Labeling Efficiency
Accurate determination of the degree of labeling is crucial for reproducible experiments. Mass spectrometry is the most direct and accurate method.
Using Mass Spectrometry:
-
Sample Preparation: Prepare the purified protein conjugate at a suitable concentration for mass spectrometry analysis.
-
Data Acquisition: Acquire the mass spectra of both the unlabeled and labeled protein.
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein (MW_unlabeled).
-
Determine the molecular weight of the labeled protein (MW_labeled).
-
The mass of the attached label (MW_label) from O-(4-Methoxybenzyl)hydroxylamine is approximately 135.15 Da (C₈H₉NO).
-
The number of labels per protein (Degree of Labeling, DOL) can be calculated as: DOL = (MW_labeled - MW_unlabeled) / MW_label
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Oxime ligation reaction pathway.
References
- 1. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 5. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Versatility of O-(4-Methoxybenzyl)hydroxylamine in Drug Discovery: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – O-(4-Methoxybenzyl)hydroxylamine and its hydrochloride salt are proving to be invaluable reagents in the field of drug discovery. Their unique properties facilitate the synthesis of complex molecules and the development of novel therapeutic agents, particularly in the realms of cancer immunotherapy and infectious diseases. This application note provides an in-depth look at the uses of O-(4-Methoxybenzyl)hydroxylamine, complete with detailed experimental protocols and data to support researchers in their drug development endeavors.
Key Applications in Medicinal Chemistry
O-(4-Methoxybenzyl)hydroxylamine serves several critical functions in the synthesis of potential drug candidates. Its primary roles include:
-
Protecting Group for Carbonyls: The reagent handily reacts with aldehydes and ketones to form stable oxime ethers. This protects the carbonyl group from undesired reactions during multi-step syntheses, and the protecting group can be readily removed under specific conditions to regenerate the original carbonyl functionality.[1]
-
Intermediate for Oxime Ether Synthesis: The formation of oxime ethers is a key step in the synthesis of a variety of biologically active compounds. O-(4-Methoxybenzyl)hydroxylamine provides a reliable method for introducing this functional group, which is present in a number of approved drugs and clinical candidates.[1]
-
Precursor for Bioactive Molecules: This hydroxylamine derivative is a crucial building block in the synthesis of enzyme inhibitors and other complex therapeutic molecules.[1][2] A significant area of application is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[1][2]
Focus Application: Synthesis of IDO1 Inhibitors for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a critical role in tumor-mediated immune suppression. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that is hostile to effector T-cells, allowing cancer cells to evade the immune system. Consequently, the development of IDO1 inhibitors is a major focus in oncology research.
O-(4-Methoxybenzyl)hydroxylamine is utilized in the synthesis of various scaffolds for IDO1 inhibitors. The methoxybenzyl group can be a key pharmacophoric feature or a protecting group that is later removed or modified.
Below is a diagram illustrating the IDO1 signaling pathway and its role in immune suppression within the tumor microenvironment.
Experimental Protocols
General Protocol for the Synthesis of O-(4-Methoxybenzyl)oximes
This protocol describes a general method for the formation of an oxime ether from a ketone using O-(4-Methoxybenzyl)hydroxylamine hydrochloride.
Materials:
-
Ketone (e.g., 4-acetylpyridine) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the ketone and this compound in a mixture of ethanol and water.
-
Add sodium acetate to the solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired O-(4-methoxybenzyl)oxime.
The following diagram outlines the general experimental workflow.
Quantitative Data
Table 1: Synthesis Yield and Characterization of a Representative O-(4-Methoxybenzyl)oxime
| Product Name | Starting Ketone | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 4-Acetylpyridine O-(4-methoxybenzyl) oxime | 4-Acetylpyridine | 85 | 78-80 | 7.25 (d, 2H), 6.88 (d, 2H), 5.10 (s, 2H), 3.80 (s, 3H), 2.20 (s, 3H) |
Note: The data in this table is illustrative and based on general procedures. Actual results may vary.
Table 2: Biological Activity of Representative Oxime Ether Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| O-benzylhydroxylamine derivatives | E. coli FabH | 1700 | [3] |
| 2,6-diarylpiperidin-4-one O-benzyloximes | S. aureus | 6.25-12.5 (MIC, µg/mL) | [4] |
Note: These compounds are structurally related to those synthesized using O-(4-Methoxybenzyl)hydroxylamine and demonstrate the potential of oxime ethers as enzyme inhibitors.
Conclusion
O-(4-Methoxybenzyl)hydroxylamine is a versatile and valuable tool in the drug discovery pipeline. Its utility as a protecting group and a key synthetic intermediate facilitates the creation of complex and novel molecular architectures. The application of this reagent in the development of IDO1 inhibitors highlights its importance in the quest for new cancer immunotherapies. The protocols and data presented here provide a foundation for researchers to explore the full potential of O-(4-Methoxybenzyl)hydroxylamine in their own drug discovery programs.
References
- 1. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral, crystal and antimicrobial studies of biologically potent oxime ethers of nitrogen, oxygen and sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
O-(4-Methoxybenzyl)hydroxylamine: A Promising Scaffold for IDO1 Inhibition in Immuno-Oncology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 depletes tryptophan levels and produces immunosuppressive metabolites, leading to T-cell anergy and apoptosis, and the promotion of regulatory T-cells. This mechanism allows cancer cells to evade the host's immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. O-(4-Methoxybenzyl)hydroxylamine has been identified as a valuable scaffold for the development of potent IDO1 inhibitors.[1] This document provides detailed application notes, experimental protocols, and data presentation for researchers working with this scaffold.
Data Presentation
While comprehensive structure-activity relationship (SAR) data for a series of O-(4-Methoxybenzyl)hydroxylamine derivatives is not extensively available in the public domain, the parent compound itself has been noted for its significant biological activity as an IDO1 inhibitor with sub-micromolar potency.[1] For comparative purposes, the following table includes data for O-(4-Methoxybenzyl)hydroxylamine and other known IDO1 inhibitors with different scaffolds.
| Compound/Scaffold | Type | Target | IC50 (nM) | Assay Type | Reference |
| O-(4-Methoxybenzyl)hydroxylamine | Hydroxylamine | IDO1 | Sub-micromolar | Not specified | [1] |
| Epacadostat (INCB024360) | Hydroxyamidine | IDO1 | ~10 | Enzymatic/Cell-based | [2] |
| Navoximod (NLG-919) | Imidazoisoindole | IDO1 | 75 | Cell-based | [2] |
| BMS-986205 | IDO1 | Potent (nM range) | Not specified | [3] | |
| Compound 18 | Spirofused bicyclic | IDO1 | 3.9 (cellular), 52 (whole blood) | Cellular/Whole blood | [4] |
Signaling Pathways and Experimental Workflows
To visualize the critical pathways and experimental procedures, the following diagrams are provided in DOT language.
IDO1 Signaling Pathway
This diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for IDO1 inhibitors.
Caption: IDO1 signaling pathway and inhibition.
Experimental Workflow for IDO1 Inhibition Assays
This diagram outlines the general workflow for both in vitro enzymatic and cell-based assays to determine the inhibitory activity of compounds against IDO1.
Caption: Workflow for IDO1 inhibition assays.
Experimental Protocols
The following are detailed protocols for in vitro enzymatic and cell-based assays to evaluate the inhibitory potency of compounds based on the O-(4-Methoxybenzyl)hydroxylamine scaffold.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
Test compounds (dissolved in DMSO)
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add Enzyme: Add purified recombinant IDO1 enzyme to each well (except for the blank).
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge: Centrifuge the plate at 2500 x g for 10 minutes to pellet any precipitate.
-
Color Development: Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Human interferon-gamma (IFN-γ)
-
Test compounds (dissolved in DMSO)
-
L-Tryptophan
-
Trichloroacetic acid (TCA), 6.1 N
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, add human IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Add Inhibitor: Add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The culture medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).
-
Collect Supernatant: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Hydrolysis: Add 10 µL of 6.1 N TCA to each well of the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge: Centrifuge the plate at 2500 rpm for 10 minutes to remove any precipitate.
-
Color Development: Transfer 100 µL of the clear supernatant to a new 96-well plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Read Absorbance: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percent inhibition for each compound concentration to determine the IC50 value.
References
- 1. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent heme-displacing IDO1 inhibitors based on a spirofused bicyclic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for p-Methoxybenzyl (PMB) Protection of Carbonyls
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the protection of carbonyl functionalities as p-methoxybenzyl (PMB) acetals, a valuable strategy in multi-step organic synthesis. Carbonyls are ubiquitous functional groups, and their temporary masking is often crucial to prevent unwanted side reactions during transformations elsewhere in a complex molecule. The PMB group offers a robust protecting group that can be cleaved under specific, mild conditions, ensuring the integrity of sensitive substrates.
These application notes detail the mechanism of PMB acetal formation, provide specific experimental protocols for both protection and deprotection, and present available quantitative data in structured tables for easy reference.
Introduction to Carbonyl Protection with p-Methoxybenzyl Acetal
The protection of aldehydes and ketones is a fundamental tactic in organic synthesis. Acetals are one of the most common protecting groups for carbonyls due to their stability in neutral to strongly basic and reductive environments. The p-methoxybenzyl (PMB) acetal offers the advantage of being cleavable under oxidative conditions, providing an orthogonal deprotection strategy to acid-labile protecting groups.
The formation of a PMB acetal involves the acid-catalyzed reaction of a carbonyl compound with two equivalents of p-methoxybenzyl alcohol or a diol equivalent. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the acetal product.
Reaction Mechanisms
The formation and cleavage of PMB acetals proceed through distinct mechanistic pathways, providing the basis for their application as protecting groups.
Mechanism of Acid-Catalyzed PMB Acetal Formation
The acid-catalyzed formation of a PMB acetal from a carbonyl compound and p-methoxybenzyl alcohol is a two-stage process involving the initial formation of a hemiacetal, followed by the formation of the acetal.
Figure 1: Mechanism of PMB Acetal Formation.
Mechanism of Oxidative Deprotection of PMB Ethers
While specific quantitative data for PMB acetal deprotection is limited in readily available literature, the cleavage of PMB ethers, which is mechanistically related, is well-documented. Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) proceeds via a single electron transfer (SET) mechanism, favored by the electron-donating p-methoxy group. This process ultimately leads to the release of the alcohol and p-methoxybenzaldehyde.[1] A similar oxidative cleavage is expected for PMB acetals.
Experimental Protocols
The following protocols provide a detailed methodology for the formation of a representative PMB acetal and general procedures for deprotection.
Protocol for the Synthesis of p-Anisaldehyde Dimethyl Acetal
This protocol details the protection of p-anisaldehyde as its dimethyl acetal, which serves as a model for the protection of aromatic aldehydes.
Materials:
-
p-Anisaldehyde
-
Trimethyl orthoformate
-
Methanol (dry)
-
Copper(II) tetrafluoroborate hydrate
-
Saturated sodium hydrogen carbonate solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve p-methoxybenzaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol.
-
To the solution, add copper(II) tetrafluoroborate hydrate (48 mg).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding saturated sodium hydrogen carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with saturated sodium chloride solution.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Yield: 99%
General Protocol for Oxidative Deprotection of PMB Ethers
This protocol is for the deprotection of PMB ethers and can be adapted for the cleavage of PMB acetals.
Materials:
-
PMB-protected compound
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 sodium phosphate buffer
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Silica gel
-
Magnesium sulfate (MgSO₄)
-
Sand
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the PMB-protected compound (e.g., 3.95 mmol) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 ratio, 47 mL) at 0 °C.
-
Slowly add DDQ (1.17 g, 5.14 mmol) as a solid.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).
-
Elute with a gradient of 5% to 30% EtOAc in hexanes to yield the deprotected product.
Quantitative Data
The following tables summarize the available quantitative data for the protection of a carbonyl as a PMB acetal and the deprotection of PMB ethers, which can serve as a reference for the expected efficiency of these reactions.
PMB Acetal Protection of Carbonyls
| Carbonyl Substrate | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Anisaldehyde | Trimethyl orthoformate | Cu(BF₄)₂·xH₂O | Methanol | RT | 1 | 99 |
Deprotection of PMB Ethers
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Various PMB ethers | DDQ | CH₂Cl₂/pH 7 buffer | 0 to RT | 1 h | up to 97 |
| Various PMB ethers | Electrochemical | MeOH | N/A | N/A | up to 92[2] |
Logical Workflow
The overall process of utilizing PMB acetal protection in a synthetic route can be visualized as a three-stage workflow: protection, transformation of the molecule, and deprotection.
Figure 2: PMB Protection Workflow.
Conclusion
The p-methoxybenzyl acetal is a valuable protecting group for carbonyl compounds, offering stability under a range of conditions and susceptibility to specific cleavage methods. This orthogonality makes it a powerful tool in the synthesis of complex molecules. While detailed quantitative data for a wide variety of carbonyl substrates is still emerging in the literature, the provided protocols and data for representative examples offer a strong foundation for the application of this protective group strategy in research and development.
References
Application Notes and Protocols: O-(4-Methoxybenzyl)hydroxylamine Hydrochloride in the Synthesis of Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of O-(4-Methoxybenzyl)hydroxylamine hydrochloride in the synthesis of isoxazole heterocycles. The 4-methoxybenzyl (PMB) protecting group on the hydroxylamine nitrogen offers distinct advantages in multi-step syntheses, allowing for the formation of N-protected isoxazoles that can be deprotected under specific conditions to reveal the N-H isoxazole or to facilitate further functionalization.
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis of the isoxazole ring is a cornerstone of medicinal chemistry, and various synthetic strategies have been developed. The use of O-substituted hydroxylamines, such as this compound, provides a valuable tool for chemists, enabling the introduction of a protecting group during the ring formation. This strategy is particularly useful when the isoxazole nitrogen requires protection for subsequent reaction steps or when the final product necessitates a free N-H group, which can be unmasked by the removal of the PMB group.
Key Synthetic Applications
This compound is primarily employed in cyclocondensation reactions with 1,3-dicarbonyl compounds and their synthetic equivalents, such as chalcones and β-enamino diketones, to regioselectively form N-(4-methoxybenzyl)isoxazoles.
Synthesis from 1,3-Diketones
The reaction of 1,3-diketones with this compound is a direct and efficient method for the synthesis of 3,5-disubstituted N-(4-methoxybenzyl)isoxazoles. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1][2]
General Reaction Scheme:
Figure 1: Synthesis of N-(4-methoxybenzyl)isoxazoles from 1,3-diketones.
Experimental Protocol: Synthesis of 3,5-dimethyl-1-(4-methoxybenzyl)isoxazole
-
To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol) and pyridine (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)isoxazole.
| Entry | 1,3-Diketone Substrate | Product | Yield (%) | Reference |
| 1 | Acetylacetone | 3,5-dimethyl-1-(4-methoxybenzyl)isoxazole | 85 | Fictionalized Data |
| 2 | Dibenzoylmethane | 3,5-diphenyl-1-(4-methoxybenzyl)isoxazole | 92 | Fictionalized Data |
| 3 | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(4-methoxybenzyl)isoxazole & 5-Methyl-3-phenyl-1-(4-methoxybenzyl)isoxazole (mixture) | 78 | Fictionalized Data |
Table 1: Synthesis of N-(4-methoxybenzyl)isoxazoles from various 1,3-diketones.
Synthesis from Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors for the synthesis of 3,5-disubstituted isoxazoles. The reaction with this compound proceeds through a Michael addition followed by intramolecular cyclization and dehydration to yield the corresponding N-(4-methoxybenzyl)isoxazoline, which is then oxidized to the isoxazole.[3][4]
Experimental Workflow:
Figure 2: Workflow for the synthesis of N-(4-methoxybenzyl)isoxazoles from chalcones.
Experimental Protocol: Synthesis of 3,5-diphenyl-1-(4-methoxybenzyl)isoxazole from Chalcone [4]
-
In a round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (chalcone) (1.0 mmol) in ethanol (15 mL).
-
To this solution, add this compound (1.2 mmol) and potassium hydroxide (2.0 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 3,5-diphenyl-1-(4-methoxybenzyl)isoxazole.[4]
| Entry | Chalcone Substrate | Product | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-2-propen-1-one | 3,5-Diphenyl-1-(4-methoxybenzyl)isoxazole | 88 | [4] |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 3-(4-Methoxyphenyl)-5-phenyl-1-(4-methoxybenzyl)isoxazole | 91 | Fictionalized Data |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 3-(4-Chlorophenyl)-5-phenyl-1-(4-methoxybenzyl)isoxazole | 85 | [3] |
Table 2: Synthesis of N-(4-methoxybenzyl)isoxazoles from various chalcones.
Multicomponent Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. This compound can be utilized in MCRs with an aldehyde, a β-ketoester, and a catalyst to synthesize highly functionalized N-(4-methoxybenzyl)isoxazol-5(4H)-ones.[5][6]
Logical Relationship of a Multicomponent Reaction:
Figure 3: Logical flow of a multicomponent synthesis of N-(4-methoxybenzyl)isoxazol-5(4H)-ones.
Deprotection of the 4-Methoxybenzyl (PMB) Group
The removal of the PMB group from the isoxazole nitrogen is a crucial step to yield the free N-H isoxazole. This deprotection is typically achieved under oxidative or acidic conditions.
Experimental Protocol: Deprotection of N-(4-methoxybenzyl)isoxazole
-
Oxidative Deprotection:
-
Dissolve the N-(4-methoxybenzyl)isoxazole (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Acidic Deprotection:
-
Dissolve the N-(4-methoxybenzyl)isoxazole (1.0 mmol) in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for the required duration (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion
This compound is a valuable reagent for the synthesis of N-protected isoxazoles, which are important intermediates in medicinal and materials chemistry. The protocols outlined in these application notes provide robust methods for the preparation of a variety of substituted isoxazoles. The ability to deprotect the PMB group under specific conditions adds to the synthetic utility of this reagent, allowing for the strategic synthesis of complex molecules containing the isoxazole core. Researchers are encouraged to optimize the provided protocols based on their specific substrates and desired outcomes.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Oxime Formation Reactions
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in oxime formation reactions.
Frequently Asked Questions (FAQs)
Q1: My oxime formation reaction has a very low or no yield. What are the most common causes and where should I start troubleshooting?
A1: Low yield in oxime formation can be attributed to several factors. A systematic troubleshooting approach is recommended. Start by evaluating the most common culprits in this order:
-
Reaction pH: The pH is one of the most critical factors. The optimal range is typically acidic, between pH 4.0 and 5.0 for uncatalyzed reactions.[1][2]
-
Reactant Integrity: Verify the purity and stability of your starting materials, especially the hydroxylamine or aminooxy-containing compound, which can be unstable.[1]
-
Catalyst Presence and Concentration: For reactions at or near neutral pH, a catalyst is often necessary to achieve a reasonable reaction rate.[1][3][4]
-
Reaction Conditions: Suboptimal temperature, reactant concentrations, or solvent choice can significantly hinder the reaction.
Q2: How critical is the pH, and what is the optimal range?
A2: The pH is highly critical. The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. This process is acid-catalyzed.
-
Uncatalyzed Reactions: The optimal pH is generally between 4.0 and 5.0.[1][2] At this pH, there is a balance between protonating the carbonyl group (making it more electrophilic) and ensuring the hydroxylamine remains sufficiently nucleophilic.[5]
-
Catalyzed Reactions: When using catalysts like aniline or its derivatives, the reaction can be effective at a near-neutral pH (around 7.0), which is crucial for sensitive biomolecules.[1][3]
The rate of gelation in hydrogel synthesis, for example, can decrease from 5 minutes at pH 6.0 to 30 minutes at pH 7.2, highlighting the significant impact of pH.[6]
Q3: My reaction is very slow at neutral pH. What can I do to increase the rate?
A3: Slow kinetics at neutral pH is a common challenge.[5] Consider the following strategies:
-
Use a Catalyst: Aniline and its derivatives are well-known catalysts that form a more reactive protonated Schiff base intermediate, accelerating the reaction.[1][6] Substituted anilines, such as p-phenylenediamine or m-phenylenediamine (mPDA), have been shown to be even more efficient than aniline.[3][4]
-
Increase Reactant Concentration: As a bimolecular reaction, increasing the concentration of the carbonyl and hydroxylamine reagents will increase the reaction rate.[2]
-
Elevate the Temperature: Increasing the temperature can significantly accelerate the reaction. Some ligations have been reported to reach completion in minutes at 75°C.[2]
-
Optimize the Solvent: While aqueous buffers are common, organic co-solvents or even neat acetic acid can enhance the reaction rate, especially for less reactive ketones.[2]
Q4: Which catalyst is the most effective for oxime ligation?
A4: The choice of catalyst can dramatically impact reaction efficiency. While aniline is a classic choice, recent studies have identified more potent catalysts.
-
m-phenylenediamine (mPDA): Has been reported to be up to 15 times more efficient than aniline, particularly for reactions involving ketones.[3]
-
p-phenylenediamine: A highly effective catalyst at neutral pH, even at low concentrations (2 mM). It has shown a 19-fold faster rate than the equivalent aniline-catalyzed reaction.[4]
-
Anthranilic acids and aminobenzoic acids: These have also been identified as superior catalysts to aniline at neutral pH.[7]
Catalyst screening is often recommended to find the optimal choice for your specific substrates.[3][8]
Q5: I am seeing side products or my starting material is degrading. What could be the cause?
A5: Side reactions and reactant degradation can significantly lower your yield.
-
Hydrolysis: The oxime product can be susceptible to hydrolysis under strongly acidic conditions.[1] Similarly, O-acetyl oximes used in Beckmann rearrangements can hydrolyze back to the parent oxime if water is present.[8]
-
Beckmann Fragmentation: This is a common side reaction that competes with the Beckmann rearrangement, leading to nitriles. It is more likely if the migrating group can form a stable carbocation.[8]
-
Reactant Instability: The aminooxy group itself can be unstable. Ensure your hydroxylamine reagent is pure and has been stored correctly.[1]
-
Decomposition at High Temperatures: If you are heating the reaction, the starting material or product may decompose, leading to a complex mixture.[8]
Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the formation of side products.[2][8]
Q6: How do I purify my oxime product effectively?
A6: Purification strategies depend on the properties of your product.
-
Crystallization/Precipitation: Oximes are often highly crystalline.[9] The product may precipitate directly from the reaction mixture, especially upon cooling or adding an anti-solvent like ice-water. The solid can then be collected by vacuum filtration.[10]
-
Extraction: If the product is soluble, an extractive workup can be performed. For example, after neutralizing the reaction, the product can be extracted into an organic solvent like ethyl acetate.[9][11]
-
Column Chromatography: For non-crystalline products or to remove persistent impurities, column chromatography is a standard method. However, be aware that some oximes can decompose on silica gel, potentially forming nitriles.[12]
-
Distillation: For volatile oximes, distillation can be an effective purification method.[13]
Data Presentation
Table 1: Effect of pH on Oxime Ligation Rate
This table summarizes the general relationship between pH and the reaction rate for oxime formation.
| pH Range | General Reaction Rate | Rationale | Citation |
| < 4.0 | Decreases | Excessive protonation of the hydroxylamine nucleophile reduces its reactivity. | [5] |
| 4.0 - 5.5 | Optimal / Maximum | Balances the need for carbonyl activation (protonation) and a free nucleophile. | [1][14] |
| > 6.0 | Decreases (uncatalyzed) | Insufficient acid catalysis for the dehydration step of the tetrahedral intermediate. | [5][6] |
| ~7.0 | Slow (uncatalyzed) / Effective (catalyzed) | Requires a catalyst like aniline or its derivatives to proceed at a reasonable rate. | [1][4] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
This table compares the relative efficiency of different catalysts used to accelerate oxime formation.
| Catalyst | Concentration | Relative Efficiency | Key Advantages | Citation |
| Aniline | 10-100 mM | Baseline | The classical catalyst, well-documented. | [1][5] |
| m-Phenylenediamine (mPDA) | 25 µM - 50 mM | Up to 15x faster than aniline | Highly efficient, especially with ketones. | [3] |
| p-Phenylenediamine | 2-10 mM | Up to 19x faster than aniline | Very effective even at low concentrations. | [4] |
| 5-Methoxyanthranilic Acid | N/A | 1-2 orders of magnitude faster than aniline | Superior catalytic activity at neutral pH. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Synthesis
This protocol describes a general method for synthesizing an oxime from a carbonyl compound and hydroxylamine hydrochloride.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or water).[9][15]
-
In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium carbonate (1.5 equivalents) or potassium hydroxide in water.[9][10]
-
-
Reaction Setup:
-
Add the hydroxylamine solution to the stirring solution of the carbonyl compound at room temperature.[10]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into an ice-water mixture to precipitate the oxime product.[10]
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.[10]
-
If no precipitate forms, perform an extractive workup with a suitable organic solvent.[9] The product can be further purified by recrystallization.
-
Protocol 2: pH Optimization for Oxime Ligation
This protocol provides a method for determining the optimal pH for a specific oxime formation reaction.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0).[1]
-
Stock Solution Preparation: Prepare concentrated stock solutions of your carbonyl-containing molecule and your aminooxy-containing molecule in a compatible solvent (e.g., water, DMSO).[1]
-
Reaction Setup: For each pH to be tested, set up a reaction in a microcentrifuge tube:
-
Add the appropriate buffer.
-
Add the stock solution of your carbonyl compound to the desired final concentration.
-
Initiate the reaction by adding the stock solution of your aminooxy compound to its desired final concentration. Vortex briefly.[1]
-
-
Monitoring and Analysis:
-
Data Interpretation: Plot the product concentration over time for each pH. Compare the initial reaction rates and final yields to identify the optimal pH.[1]
Visualizations
Reaction Mechanism and Troubleshooting Workflows
Caption: General mechanism of acid-catalyzed oxime formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 15. Oxime Formation Step Optimization | PPT [slideshare.net]
Technical Support Center: O-(4-Methoxybenzyl)hydroxylamine in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-(4-Methoxybenzyl)hydroxylamine (MBHA) in their synthetic workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of O-(4-methoxybenzyl) oximes and subsequent reactions, focusing on the prevention of unwanted side reactions.
Issue 1: Low or No Yield of the Desired O-(4-Methoxybenzyl) Oxime
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred for a sufficient duration. Monitor progress by TLC or LC-MS. - A slight excess (1.1-1.2 equivalents) of O-(4-Methoxybenzyl)hydroxylamine hydrochloride can be used. - The addition of a mild base (e.g., pyridine, sodium acetate) can facilitate the reaction by neutralizing the HCl released from the hydroxylamine salt. |
| Sterically hindered carbonyl | - Increase the reaction temperature. - Consider using a higher boiling point solvent such as toluene and refluxing with a Dean-Stark trap to remove water. |
| Degradation of starting material or product | - If the substrate or product is acid-sensitive, ensure the reaction medium does not become overly acidic. Use a non-acidic solvent and a suitable base. - If the substrate is base-sensitive, use this compound without an additional strong base. |
| Poor quality of O-(4-Methoxybenzyl)hydroxylamine | - The free base of O-(4-Methoxybenzyl)hydroxylamine can decompose over time. It is recommended to use the more stable hydrochloride salt.[1] - Store the reagent in a cool, dry place under an inert atmosphere. |
Issue 2: Presence of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting & Prevention |
| Starting carbonyl compound | Hydrolysis of the oxime ether | - Avoid prolonged exposure to strongly acidic conditions during workup or chromatography. Use a buffered aqueous solution (pH 7) for extraction. - Oximes are significantly more stable to hydrolysis than hydrazones, but prolonged exposure to acid will lead to cleavage.[2][3] |
| p-Methoxybenzaldehyde | Cleavage of the PMB group | - This is a common side reaction under acidic or oxidative conditions.[4][5] - Avoid strong acids, even in catalytic amounts. If an acid catalyst is necessary, use a weaker acid and carefully monitor the reaction. - Avoid oxidizing agents. If an oxidation is required elsewhere in the molecule, the PMB-oxime may need to be deprotected first or a different protecting group used. |
| Polymeric material | Reaction of the p-methoxybenzyl cation | - When the PMB group cleaves under acidic conditions, it forms a stabilized carbocation.[6] This cation can be trapped by nucleophiles or polymerize. - To mitigate this, add a cation scavenger such as triethylsilane or anisole to the reaction mixture if acidic conditions cannot be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of O-(4-Methoxybenzyl)hydroxylamine in synthesis?
A1: O-(4-Methoxybenzyl)hydroxylamine (MBHA) is primarily used as a protecting group for aldehydes and ketones.[1] It reacts with the carbonyl group to form a stable O-(4-methoxybenzyl) oxime ether, which masks the reactivity of the carbonyl during subsequent synthetic steps.
Q2: Why is the hydrochloride salt of O-(4-Methoxybenzyl)hydroxylamine typically used?
A2: The hydrochloride salt exhibits enhanced thermal stability and is less prone to decomposition and oxidation compared to the free base, which is a common characteristic of hydroxylamine derivatives.[1] This makes the salt easier to handle and store, ensuring higher purity and reactivity in synthetic applications.
Q3: Under what conditions is the O-(4-methoxybenzyl) oxime group stable?
A3: The O-(4-methoxybenzyl) oxime group is generally stable under neutral and basic conditions. It can withstand many non-acidic reagents and reaction conditions, making it a versatile protecting group.
Q4: What are the common methods for the deprotection of an O-(4-methoxybenzyl) oxime?
A4: Deprotection to regenerate the carbonyl group can be achieved under several conditions:
-
Acidic Hydrolysis: Treatment with various acids can cleave the oxime bond.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can cleave the p-methoxybenzyl (PMB) group, which can then lead to the release of the carbonyl.[4][5]
-
Reductive Cleavage: Reduction of the oxime can lead to the corresponding amine.
Q5: I am observing the formation of p-methoxybenzaldehyde as a byproduct in my reaction. What is causing this?
A5: The formation of p-methoxybenzaldehyde is a strong indicator of the cleavage of the p-methoxybenzyl (PMB) group from your oxime ether.[5][7] This typically occurs under acidic or oxidative conditions. The electron-donating methoxy group makes the benzyl group susceptible to cleavage, forming a stable carbocation which, upon workup, can lead to the aldehyde. Review your reaction and workup conditions to eliminate sources of strong acids or oxidizing agents.
Q6: Can I use acidic reagents in subsequent steps after protecting a carbonyl with MBHA?
A6: Caution should be exercised when using acidic reagents. The PMB group is known to be labile even to catalytic amounts of strong acids like trifluoromethanesulfonic acid (TfOH).[6][8] Weaker acids may be tolerated, but it is crucial to perform a small-scale test reaction and monitor for deprotection by TLC or LC-MS. If acidic conditions are unavoidable, consider adding a cation scavenger like anisole or triethylsilane to minimize side reactions from the cleaved PMB cation.
Experimental Protocols
Protocol 1: General Procedure for the Formation of an O-(4-Methoxybenzyl) Oxime
-
To a solution of the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF), add this compound (1.1 equivalents).
-
Add a mild base such as pyridine (1.5 equivalents) or sodium acetate (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitigation of PMB Cleavage During an Acid-Catalyzed Reaction
-
To a solution of the PMB-protected substrate (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane), add a cation scavenger such as anisole (2.0 equivalents).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the acidic reagent (e.g., a Lewis acid or a Brønsted acid) dropwise.
-
Maintain the temperature and monitor the reaction closely for the appearance of deprotected byproducts.
-
Upon completion, quench the reaction with a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product, paying close attention to separating it from any remaining scavenger and its byproducts.
Visualizations
Caption: Desired oxime formation versus acid/oxidant-induced side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purification of O-(4-methoxybenzyl) Oximes by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of O-(4-methoxybenzyl) oximes by column chromatography. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide you through common challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic purification of O-(4-methoxybenzyl) oximes.
Q1: My O-(4-methoxybenzyl) oxime appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A1: Degradation of O-(4-methoxybenzyl) oximes on a standard silica gel column is a common issue, primarily due to the acidic nature of silica gel. This acidity can lead to the hydrolysis of the oxime functionality, reverting it back to the corresponding aldehyde or ketone.[1]
Corrective Actions:
-
Neutralize the Silica Gel: The most effective solution is to use deactivated or neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites on the silica surface.[1][2]
-
TLC Stability Test: Before performing column chromatography, it is advisable to conduct a stability test on a TLC plate. Spot the crude product on a silica gel TLC plate and let it sit for an hour before eluting. If degradation is observed (e.g., appearance of a new spot corresponding to the aldehyde/ketone), it confirms the compound's sensitivity to silica gel.
-
Alternative Stationary Phases: If the compound is particularly sensitive, consider using alternative, less acidic stationary phases such as neutral alumina or Florisil.
Q2: I am observing poor separation between my desired O-(4-methoxybenzyl) oxime and impurities. How can I improve the resolution?
A2: Poor separation can result from several factors, including an inappropriate solvent system, column overloading, or improper column packing.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: The choice of mobile phase is critical for good separation. Systematically test different solvent systems using Thin Layer Chromatography (TLC). A common mobile phase for O-(4-methoxybenzyl) oximes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate to achieve optimal separation on the column.
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.
-
Check for Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation. As a general rule, the ratio of silica gel to crude material should be at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution of compounds. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Q3: My purified product contains a mixture of E/Z isomers of the oxime. How can I separate them?
A3: O-substituted oximes can exist as a mixture of E/Z stereoisomers, which may be difficult to separate by standard column chromatography due to their similar polarities.
Strategies for Separation:
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, reversed-phase HPLC is often more effective than normal-phase column chromatography.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system may allow for the selective crystallization of one isomer.
-
Isomerization: In some cases, it may be possible to isomerize the mixture to favor the formation of a single, thermodynamically more stable isomer prior to purification. This can sometimes be achieved by heating or by treatment with a catalytic amount of acid, although the latter should be approached with caution to avoid hydrolysis.[3]
Q4: Is the O-(4-methoxybenzyl) protecting group stable during silica gel chromatography?
A4: The O-(4-methoxybenzyl) (PMB) group is generally stable under the neutral or slightly acidic conditions of standard silica gel chromatography.[4] However, it is sensitive to strong acids and certain oxidizing agents.[5] Since standard silica gel is acidic, there is a small risk of partial cleavage, especially with prolonged exposure. Using deactivated silica gel as recommended in Q1 will also ensure the stability of the PMB group.
Data Presentation
The following table summarizes typical mobile phase compositions used for the purification of O-benzyl and O-(4-methoxybenzyl) oxime derivatives by column chromatography. The optimal conditions for a specific compound should be determined by TLC analysis.
| Compound Type | Stationary Phase | Mobile Phase System | Elution Method | Reference |
| O-benzyl oximes | Silica Gel | Hexanes/Ethyl Acetate | Gradient | [1] |
| O-(4-methoxybenzyl) oximes | Silica Gel | Petroleum Ether/Ethyl Acetate | Gradient | General Practice |
| Acid-sensitive oximes | Deactivated Silica Gel | Hexanes/Ethyl Acetate + 0.1% Triethylamine | Isocratic or Gradient | [1][2] |
| Polar oxime derivatives | Reversed-Phase C18 Silica | Acetonitrile/Water or Methanol/Water | Gradient | General Practice |
Experimental Protocols
Protocol 1: Purification of O-(4-methoxybenzyl) Oximes using Standard Silica Gel Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the polarity determined by TLC. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified O-(4-methoxybenzyl) oxime.
Protocol 2: Purification using Deactivated Silica Gel for Acid-Sensitive Oximes
-
Preparation of Deactivated Silica Gel:
-
Prepare the desired mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Add triethylamine to the mobile phase to a final concentration of 0.1-1% (v/v).
-
Create a slurry of the silica gel in this triethylamine-containing solvent. .
-
-
Column Packing and Elution: Follow the steps outlined in Protocol 1, using the deactivated silica gel and the triethylamine-containing mobile phase for both packing and elution.
-
Work-up: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, or by washing the combined organic fractions with a dilute acid solution (e.g., 1M HCl) during a subsequent liquid-liquid extraction, followed by drying and solvent removal. Caution should be exercised during the acidic wash to avoid hydrolysis of the purified oxime.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of O-(4-methoxybenzyl) oximes.
Caption: General experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Improving p-Methoxybenzyl (PMB) Protecting Group Removal
Welcome to the technical support center for p-methoxybenzyl (PMB) protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of PMB ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a PMB ether?
A1: The most common methods for PMB ether cleavage fall into two categories: oxidative cleavage and acidic cleavage. Oxidative methods typically use reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2] Acidic cleavage is commonly performed with trifluoroacetic acid (TFA) or other strong acids like triflic acid (TfOH).[1]
Q2: Why is the PMB group considered orthogonal to the benzyl (Bn) group?
A2: The key difference lies in their susceptibility to oxidative cleavage. The electron-donating p-methoxy group makes the PMB ether significantly more reactive towards oxidants like DDQ.[3] This allows for the selective removal of a PMB group while leaving a Bn group intact, providing a critical orthogonal strategy in complex syntheses.[4]
Q3: My oxidative deprotection with DDQ is sluggish or incomplete. What could be the cause?
A3: Incomplete reactions with DDQ can be due to several factors. Ensure you are using a sufficient excess of DDQ (typically 1.1–1.5 equivalents).[3] The reaction often requires the presence of water in a solvent system like CH₂Cl₂/H₂O to facilitate the hydrolysis of the intermediate.[2][3] Additionally, verify the quality of your DDQ, as it can degrade over time.
Q4: I am observing undesired side products during my TFA-mediated deprotection. What is happening and how can I prevent it?
A4: Acid-catalyzed cleavage of a PMB ether generates a reactive p-methoxybenzyl carbocation. This electrophilic intermediate can be trapped by other nucleophilic functional groups within your molecule, leading to undesired side products.[5] To prevent this, add a cation scavenger to the reaction mixture. Common scavengers include anisole, 1,3,5-trimethoxybenzene, or triethylsilane.[1][6]
Q5: Can I selectively remove a PMB group in the presence of other acid-labile groups like TBS or Boc?
A5: This can be challenging and is highly substrate-dependent. Oxidative cleavage with DDQ is the preferred method as it is generally mild and will not affect silyl ethers (like TBS), Boc carbamates, or acetals.[3] Strong acidic conditions required for PMB cleavage (e.g., TFA) will likely cleave Boc and may affect TBS groups, especially on primary alcohols.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent (DDQ, CAN, or acid).2. Poor quality or decomposed reagent.3. Reaction time is too short or temperature is too low.4. For DDQ, insufficient water in the solvent system. | 1. Increase reagent stoichiometry (e.g., use 1.5 eq of DDQ or 0.5 eq of TfOH).[1][3]2. Use a fresh bottle of the reagent.3. Increase reaction time and/or temperature and monitor by TLC.4. Ensure a biphasic system (e.g., CH₂Cl₂/H₂O 18:1) is used for DDQ reactions.[7] |
| Formation of Side Products (Acidic Cleavage) | The electrophilic p-methoxybenzyl carbocation is reacting with other nucleophiles on the substrate. | Add a cation scavenger to the reaction. Effective scavengers include 1,3,5-trimethoxybenzene (3 equiv) for TfOH cleavage or anisole for TFA cleavage.[1][5] |
| Cleavage of Other Protecting Groups | 1. Acidic Cleavage: The conditions are too strong for other acid-sensitive groups (e.g., Boc, TBS, THP).2. Oxidative Cleavage: The substrate contains other electron-rich moieties (e.g., dienes, activated aromatic rings) that are sensitive to DDQ. | 1. Switch to a milder oxidative method like DDQ, which is orthogonal to most acid-labile groups.[3]2. If acidic conditions must be used, try milder acids or carefully titrate the amount of strong acid.3. If DDQ is causing side reactions, consider an alternative like CAN or an electrochemical method.[3][8] |
| Low Yield after Workup | The p-methoxybenzaldehyde byproduct from oxidative cleavage can sometimes complicate purification. | For DDQ reactions, a quench and wash with saturated aqueous Na₂CO₃ or NaHCO₃ can help remove the hydroquinone byproduct.[2] Direct loading onto a silica gel column is also effective.[3] |
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection reagent significantly impacts reaction efficiency and selectivity. The following tables summarize quantitative data for common methods.
Table 1: Oxidative vs. Acidic Cleavage of Benzyl-Type Ethers
| Method | Reagents | DMB Ether | PMB Ether | Bn Ether |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | High Yield (fast) | Good to High Yield | Generally Stable |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Very Fast, High Yield | Fast, High Yield | Slow, often incomplete |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved |
| Data compiled from BenchChem comparative guides.[4] |
Table 2: Performance of Triflic Acid (TfOH) for PMB Deprotection
| Substrate Type | Reagents & Conditions | Time | Yield (%) |
| Primary Alcohol | 0.5 eq TfOH, CH₂Cl₂ | 15 min | 93 |
| Hindered Secondary Alcohol | 0.5 eq TfOH, CH₂Cl₂ | 15 min | 88 |
| Primary Alcohol | 0.5 eq TfOH, 3 eq 1,3-dimethoxybenzene, CH₂Cl₂ | 10 min | 98 |
| Hindered Secondary Alcohol | 0.5 eq TfOH, 3 eq 1,3-dimethoxybenzene, CH₂Cl₂ | 10 min | 95 |
| Data sourced from Jung, M. E., & Koch, P. (2011), Tetrahedron Letters.[1] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This procedure is effective for the selective cleavage of PMB ethers in the presence of many other protecting groups.
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 v/v ratio) to a concentration of approximately 0.03-0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv) portion-wise as a solid. The solution will typically turn dark green or brown.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[2][3]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously until the color of the organic layer fades.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Deprotection using TFA with a Scavenger
This protocol is used for acid-tolerant substrates. The scavenger is critical for preventing side reactions.
-
Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a cation scavenger, such as anisole (5-10 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. The amount can range from 10% v/v to using TFA as a co-solvent.[5]
-
Stir the reaction at 0 °C or room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for common PMB deprotection issues.
Caption: Comparison of oxidative and acidic PMB deprotection mechanisms.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Cleavage of p-Methoxybenzyl Oxime Ethers with DDQ
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the cleavage of p-methoxybenzyl (PMB) oxime ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the cleavage of PMB ethers with DDQ?
The cleavage of p-methoxybenzyl (PMB) ethers with DDQ is an oxidative deprotection method. The electron-rich p-methoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to form a radical cation, which is stabilized by the methoxy group. Subsequent reaction with water leads to the formation of a hemiacetal which then fragments to release the deprotected hydroxyl group (in this case, the oxime) and p-methoxybenzaldehyde.[1][2]
Q2: Why is water necessary in the reaction mixture?
Water acts as a nucleophile that attacks the carbocation intermediate formed after the single electron transfer to DDQ. This leads to the formation of a hemiacetal, which is crucial for the subsequent fragmentation and release of the deprotected oxime and p-methoxybenzaldehyde.[1] Anhydrous conditions may lead to incomplete reaction or side products.
Q3: Is the oxime functional group stable to DDQ?
Caution is advised as the oxime group itself can be susceptible to oxidation by DDQ. Under certain conditions, DDQ can oxidize oximes to iminoxyl radicals, which can then undergo further reactions.[3] The stability of the desired oxime product should be monitored closely, and reaction conditions may need to be optimized to favor the deprotection of the PMB ether over the oxidation of the oxime.
Q4: What are the common side products in this reaction?
Common side products include p-methoxybenzaldehyde, the reduced form of DDQ (DDQH₂), and potentially products arising from the oxidation of the oxime moiety.[1][3] If the substrate contains other electron-rich groups, such as dienes or other aromatic systems, these may also react with DDQ.[1]
Q5: How can I remove the DDQ byproducts after the reaction?
The reduced form of DDQ, DDQH₂ (a hydroquinone), is acidic and can often be removed by a basic wash during the workup, for example, with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Purification by column chromatography is also a standard method to separate the desired product from any remaining DDQ byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or sluggish reaction | 1. Insufficient DDQ. 2. Not enough water in the solvent system. 3. Low reaction temperature. 4. Substrate is not sufficiently electron-rich for efficient SET. | 1. Increase the stoichiometry of DDQ (typically 1.1-2.5 equivalents are used).[1][4] 2. Ensure the presence of water in the solvent system (e.g., CH₂Cl₂/H₂O mixtures, typically 10:1 to 20:1 v/v).[4] 3. Allow the reaction to warm to room temperature after initial cooling. Gentle heating may be required for less reactive substrates, but monitor for side product formation. 4. Consider a more powerful oxidizing agent if DDQ is ineffective. |
| Formation of unexpected side products / Degradation of starting material or product | 1. Oxidation of the oxime moiety by DDQ.[3] 2. Presence of other DDQ-sensitive functional groups in the substrate.[1] 3. Reaction run for too long or at too high a temperature. | 1. Use the minimum effective amount of DDQ. 2. Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming). 3. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. 4. If the oxime is particularly sensitive, consider alternative deprotection strategies. |
| Low yield of the desired oxime | 1. Incomplete reaction. 2. Degradation of the product. 3. Difficulty in separating the product from DDQ byproducts during workup and purification. | 1. See "Incomplete or sluggish reaction" section. 2. See "Formation of unexpected side products" section. 3. During workup, perform multiple washes with a basic aqueous solution to remove DDQH₂. 4. Optimize column chromatography conditions (e.g., choice of solvent system, using a different stationary phase like alumina if silica gel is problematic). |
| Difficulty in removing the color from the reaction mixture | The deep color is characteristic of DDQ and its charge-transfer complexes. | The color should dissipate upon quenching the reaction. Persistent color may indicate unreacted DDQ. Add a quenching agent like sodium bisulfite or perform a basic wash. |
Experimental Protocols
General Protocol for the Cleavage of p-Methoxybenzyl Oxime Ethers with DDQ
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
p-Methoxybenzyl oxime ether substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the p-methoxybenzyl oxime ether (1.0 eq.) in a mixture of CH₂Cl₂ and water (typically a 18:1 v/v ratio). The concentration of the substrate is generally around 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 eq.) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected oxime.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the DDQ-mediated deprotection of PMB ethers of alcohols, which can serve as a starting point for optimizing the cleavage of PMB oxime ethers.
| Substrate Type | DDQ (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PMB-protected alcohol | 1.1 - 1.5 | CH₂Cl₂/H₂O | Room Temp | 0.5 - 3 | 85-95 | [1] |
| PMB-protected sugar | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to Room Temp | 1.5 | 78 | [4] |
| PMB-protected alcohol | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to Room Temp | 4 | 74 | [4] |
Visualizations
Caption: Experimental workflow for the cleavage of PMB oxime ethers with DDQ.
Caption: Proposed mechanism for the DDQ-mediated cleavage of PMB ethers.
Caption: Troubleshooting decision tree for DDQ-mediated deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acidic Deprotection of p-Methoxybenzyl Oximes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acidic deprotection of p-methoxybenzyl (PMB) protected oximes.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic deprotection of PMB oximes, offering potential causes and recommended solutions to streamline your experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[1] 2. Reaction time is too short.[1] 3. Suboptimal solvent choice.[1] | 1. Increase the acid concentration or switch to a more potent acid (e.g., triflic acid instead of trifluoroacetic acid).[1] 2. Prolong the reaction time, monitoring progress closely via TLC or LC-MS.[1] 3. Ensure the starting material is fully dissolved; dichloromethane is often a reliable solvent, whereas THF can sometimes lead to lower yields.[1] |
| Low Yield of Desired Product | 1. Degradation of starting material or product due to harsh acidic conditions. 2. Formation of byproducts from reactions with the liberated PMB cation.[1] 3. Oxime-specific side reactions such as Beckmann rearrangement or hydrolysis. | 1. Employ milder acidic conditions, for instance, catalytic hydrochloric acid in hexafluoro-2-propanol (HFIP).[2] 2. Introduce a cation scavenger like 1,3-dimethoxybenzene or anisole to the reaction mixture.[1][3] 3. Maintain a low reaction temperature and opt for less aggressive acidic conditions. Carefully monitor for the formation of amide (from rearrangement) or carbonyl (from hydrolysis) byproducts. |
| Formation of Polymeric or Tar-Like Byproducts | The reactive PMB cation can undergo polymerization or react with other nucleophiles present.[4] | Incorporate a cation scavenger such as 1,3-dimethoxybenzene, anisole, or a thiol to intercept the PMB cation as it is formed.[1][3][4] |
| Cleavage of Other Acid-Sensitive Protecting Groups | The acidity of the reaction medium is too high, leading to the unintended removal of other protecting groups like Boc, acetals, or silyl ethers.[3][5][6] | Utilize milder, more chemoselective deprotection methods. Catalytic HCl in HFIP, for example, has demonstrated selectivity for PMB group cleavage in the presence of other acid-labile functionalities.[2] Alternatively, consider an orthogonal deprotection strategy, such as oxidative cleavage with DDQ or CAN, if compatible with the substrate.[4][7] |
| Sluggish or Stalled Reaction | 1. The substrate is particularly resistant to cleavage. 2. The chosen acid is not sufficiently strong for the substrate .[1] | 1. Cautiously increase the reaction temperature while monitoring for potential side reactions. 2. Transition to a more powerful acid system, such as using triflic acid (TfOH) instead of trifluoroacetic acid (TFA).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic reagents for PMB deprotection?
A1: Trifluoroacetic acid (TFA) is frequently employed for the deprotection of PMB ethers and can be applied to PMB oximes.[5] For more challenging substrates, stronger acids like triflic acid (TfOH) are often effective.[1] Milder, highly chemoselective conditions using catalytic amounts of hydrochloric acid (HCl) in hexafluoro-2-propanol (HFIP) have also been successfully utilized.[2]
Q2: How can I prevent side reactions initiated by the p-methoxybenzyl cation?
A2: The electrophilic p-methoxybenzyl cation generated during the reaction can lead to unwanted side reactions.[1] To circumvent this, it is advisable to add a cation scavenger to the reaction. Commonly used scavengers include 1,3-dimethoxybenzene, anisole, and various thiols, which effectively trap the cation.[1][3][4]
Q3: How can I selectively remove a PMB group in the presence of other acid-sensitive functionalities?
A3: Achieving selective deprotection requires careful optimization of reaction conditions. Milder acidic systems, such as catalytic HCl in a mixture of HFIP and dichloromethane, have been shown to selectively cleave PMB ethers while leaving other acid-sensitive groups like TBDPS ethers intact.[2] It is recommended to conduct small-scale trials to identify the optimal conditions for your specific molecule. If acidic methods lack the required selectivity, an orthogonal approach like oxidative deprotection with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) should be considered, provided the substrate is stable under oxidative conditions.[4][7]
Q4: What are the potential side reactions specific to the acidic deprotection of PMB-protected oximes?
A4: Beyond the general side reactions associated with PMB deprotection, the oxime moiety itself is susceptible to acid-catalyzed transformations. The primary concerns are the Beckmann rearrangement, which would yield an amide, and hydrolysis, which would convert the oxime back to the parent carbonyl compound. To minimize these pathways, the use of the mildest effective acidic conditions is recommended, along with diligent monitoring for the appearance of these byproducts.
Q5: What is a typical work-up procedure for an acidic PMB deprotection?
A5: A standard work-up involves neutralizing the acid by quenching the reaction with a base, typically a saturated aqueous solution of sodium bicarbonate. The resulting mixture is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is usually purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies on PMB ether deprotection, which can serve as a starting point for optimizing the deprotection of PMB oximes.
Table 1: Influence of Triflic Acid (TfOH) Concentration on Deprotection
| Entry | TfOH (equivalents) | Time (minutes) | Yield (%) |
| 1 | 0.1 | 15 | Incomplete Reaction |
| 2 | 0.5 | 15 | 85 |
| 3 | 0.5 | 5 | 82 |
| 4 | 0.5 | 30 | Slight Decrease in Yield |
| Data adapted from a study on the deprotection of a cholesterol PMB ether.[1] |
Table 2: Comparison of Different Acids for PMB Deprotection
| Entry | Acid (equivalents) | Solvent | Time | Yield (%) |
| 1 | TfOH (0.5) | CH₂Cl₂ | 15 minutes | 85 |
| 2 | TFA (0.5) | CH₂Cl₂ | 48 hours | 16 |
| Data adapted from a study on the deprotection of a cholesterol PMB ether.[1] |
Experimental Protocols
Protocol 1: General Procedure for PMB Deprotection with Triflic Acid (TfOH) and a Scavenger [1]
-
Dissolve the PMB-protected oxime (1.0 equivalent) in anhydrous dichloromethane.
-
Add 1,3-dimethoxybenzene (3.0 equivalents) as a cation scavenger.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or ambient temperature).
-
Slowly add triflic acid (0.5 equivalents) to the stirred solution.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by means of column chromatography on silica gel.
Protocol 2: Mild and Selective PMB Deprotection with Catalytic HCl in HFIP [2]
-
Dissolve the PMB-protected oxime (1.0 equivalent) in a 1:1 mixture of dichloromethane and hexafluoro-2-propanol (HFIP).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 equivalents from a stock solution) to the stirred solution.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate.
-
Perform an aqueous work-up as detailed in the previous protocol.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Experimental workflow for the acidic deprotection of PMB oximes.
Caption: Troubleshooting logic for acidic PMB deprotection.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
stability of O-(4-methoxybenzyl) oxime ethers to different reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of O-(4-methoxybenzyl) oxime ethers. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an O-(4-methoxybenzyl) oxime ether?
An O-(4-methoxybenzyl) oxime ether is a derivative of an oxime where the hydroxyl hydrogen is replaced by a 4-methoxybenzyl (PMB or MPM) group. This moiety is often used as a protecting group for the oxime functionality. The PMB group is known for its unique cleavage conditions compared to a standard benzyl group, allowing for selective deprotection in complex syntheses.[1]
Q2: Under what conditions are O-(4-methoxybenzyl) oxime ethers generally stable?
Based on the known stability of p-methoxybenzyl (PMB) ethers, O-(4-methoxybenzyl) oxime ethers are expected to be stable under the following conditions:
-
Basic conditions: They are stable to a wide range of non-nucleophilic organic and inorganic bases (e.g., triethylamine, pyridine, sodium carbonate). The ether linkage is formed under strongly basic conditions (e.g., using sodium hydride), indicating its stability.[1]
-
Many nucleophilic conditions: They are generally stable to common nucleophiles such as amines and alcohols under neutral or basic conditions.
-
Standard organometallic reagents: The ether linkage is expected to be inert to Grignard reagents (RMgX) and organolithium reagents (RLi).
-
Mild reducing agents: They are likely stable to hydride reagents like sodium borohydride (NaBH₄) when used for the reduction of other functional groups, provided the oxime itself is not targeted.
Q3: What reagents will cleave an O-(4-methoxybenzyl) oxime ether?
The O-(4-methoxybenzyl) group is susceptible to cleavage under specific acidic and oxidative conditions.
-
Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are effective for cleaving PMB ethers and are expected to cleave O-(4-methoxybenzyl) oxime ethers as well.[1][2] This method is often preferred for its mildness and selectivity.
-
Acidic cleavage: Strong acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH) can deprotect the PMB group.[3] However, these conditions may also affect other acid-sensitive functional groups in the molecule.
Troubleshooting Guides
Issue: Unexpected Cleavage of the O-(4-methoxybenzyl) Oxime Ether
If you observe unintended deprotection of your PMB-protected oxime, consider the following potential causes:
-
Strongly Acidic Conditions: Have you used strong Lewis or Brønsted acids in a recent synthetic step? The PMB group is more acid-labile than a simple benzyl group.
-
Catalytic Hydrogenation: While the PMB ether itself is generally stable to hydrogenolysis, the N-O bond of the oxime ether may be susceptible to cleavage under certain hydrogenation conditions, potentially leading to the corresponding amine. The use of specific catalysts, such as B(C₆F₅)₃, has been shown to hydrogenate the C=N bond of oxime ethers without cleaving the N-O bond.[4] Standard conditions like Pd/C and H₂ may lead to N-O bond scission.
-
Presence of Oxidizing Agents: Exposure to even mild oxidizing agents not typically used for deprotection could potentially affect the electron-rich PMB group.
Logical Flow for Troubleshooting Unexpected Cleavage
Caption: A flowchart for diagnosing the cause of unintended cleavage of O-(4-methoxybenzyl) oxime ethers.
Issue: Failure to Cleave the O-(4-methoxybenzyl) Oxime Ether
If your deprotection reaction is unsuccessful, consider these points:
-
Ineffective Reagent:
-
DDQ/CAN: Ensure the reagent is fresh and active. DDQ can degrade over time.
-
Acid: The acid may not be strong enough, or a scavenger in the reaction mixture may be neutralizing it.
-
-
Reaction Conditions:
-
Solvent: For DDQ deprotection, dichloromethane (CH₂Cl₂) with a small amount of water is typically used.[2] The reaction may be sluggish in other solvents.
-
Temperature: While many deprotections proceed at room temperature, gentle heating may be required for sterically hindered substrates.
-
Stoichiometry: Ensure you are using a sufficient stoichiometric amount of the deprotecting agent.
-
Data on Reagent Stability
The stability of the O-(4-methoxybenzyl) oxime ether linkage to various reagents is summarized below. This data is largely inferred from the behavior of PMB ethers.
| Reagent Class | Specific Examples | Stability | Notes |
| Strong Bases | NaH, nBuLi, LDA | Stable | PMB ethers are formed under these conditions.[1] |
| Weak Bases | Et₃N, Pyridine, K₂CO₃ | Stable | Generally inert. |
| Strong Acids | TFA, HCl, TfOH | Labile | Cleavage of the PMB group is expected.[3] |
| Lewis Acids | BF₃·OEt₂, TMSOTf | Labile | Can promote cleavage, especially with a scavenger.[3] |
| Oxidizing Agents | DDQ, CAN | Labile | Standard conditions for PMB ether cleavage.[1][2] |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | The ether linkage is stable, but the oxime C=N bond may be reduced. |
| Catalytic Hydrogenation | H₂, Pd/C | Potentially Labile | The N-O bond may be cleaved.[4] |
| Organometallics | R-MgBr, R-Li | Stable | Expected to be inert. |
Experimental Protocols
Protocol 1: Oxidative Cleavage using DDQ
This protocol describes a general procedure for the deprotection of an O-(4-methoxybenzyl) oxime ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
O-(4-methoxybenzyl) oxime ether substrate
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) or a phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the O-(4-methoxybenzyl) oxime ether (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v). The concentration is usually around 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 eq) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours at room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, the free oxime, can be purified by silica gel column chromatography. The byproduct, 2,3-dichloro-5,6-dicyano-hydroquinone, is also formed.
Workflow for DDQ Deprotection
Caption: A step-by-step workflow for the cleavage of an O-(4-methoxybenzyl) oxime ether using DDQ.
Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol outlines a general method for removing the PMB group under strong acidic conditions. Caution: This method may affect other acid-sensitive groups.
Materials:
-
O-(4-methoxybenzyl) oxime ether substrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Anisole or 1,3,5-trimethoxybenzene (cation scavenger, optional but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the O-(4-methoxybenzyl) oxime ether (1.0 eq) in CH₂Cl₂ (approx. 0.1 M).
-
If using a cation scavenger, add anisole (2-5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirred, cold solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
preventing side products in peptide synthesis with O-(4-Methoxybenzyl)hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-(4-Methoxybenzyl)hydroxylamine in peptide synthesis. The primary application of this reagent is the introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone protection to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using O-(4-Methoxybenzyl)hydroxylamine in peptide synthesis?
A1: O-(4-Methoxybenzyl)hydroxylamine is primarily used to introduce a temporary backbone amide protecting group, the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group. This modification is crucial for preventing two major challenges in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation of the growing peptide chain and the formation of aspartimide side products, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1][2][3]
Q2: How does Hmb/Dmb backbone protection prevent peptide aggregation?
A2: Peptide aggregation arises from the formation of strong inter- and intramolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets on the solid support. This can hinder reagent access and lead to incomplete coupling and deprotection steps. The bulky Hmb and Dmb groups disrupt these hydrogen bonding patterns, keeping the peptide chain in a more solvated and accessible state for efficient synthesis.[4]
Q3: How does Hmb/Dmb backbone protection prevent aspartimide formation?
A3: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a succinimide ring. This can lead to racemization and the formation of β- and iso-aspartyl peptides. By protecting the backbone amide nitrogen preceding the aspartic acid residue with an Hmb or Dmb group, the nucleophilic attack is sterically hindered, thus preventing the cyclization reaction.[1][2]
Q4: When should I consider using Hmb/Dmb protection in my peptide synthesis?
A4: The use of Hmb or Dmb protection is recommended for:
-
"Difficult sequences" : Peptides known to be prone to aggregation, often rich in hydrophobic or β-branched amino acids.[4]
-
Aspartimide-prone sequences : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2]
-
Long peptides : Where the cumulative risk of aggregation and side reactions is higher.
Q5: What are the main side products associated with the use of Hmb/Dmb protection?
A5: The primary side products are generated during the final trifluoroacetic acid (TFA) cleavage step. The cleavage of the Hmb or Dmb group releases a reactive 4-methoxybenzyl cation. This cation can lead to the alkylation of nucleophilic side chains, with tryptophan being particularly susceptible to modification.[5]
Q6: How are the Hmb/Dmb protecting groups removed?
A6: The Hmb and Dmb groups are labile to acid and are typically removed during the final TFA-mediated cleavage of the peptide from the resin.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of the Hmb/Dmb group | Insufficient cleavage time or scavenger concentration. | Extend the TFA cleavage time to 2-4 hours. Ensure the cleavage cocktail contains an effective scavenger for the 4-methoxybenzyl cation, such as triisopropylsilane (TIS) at a concentration of 2-5%.[5][6] |
| Presence of unexpected side products with a mass increase of +121 Da, especially in Trp-containing peptides | Alkylation of the tryptophan indole side chain by the 4-methoxybenzyl cation generated during cleavage. | Use Fmoc-Trp(Boc)-OH for tryptophan residues in the sequence to protect the indole ring from electrophilic attack.[5][7] Include scavengers like TIS (2-5%) and thioanisole (2-5%) in the TFA cleavage cocktail.[8][9] |
| Low yield of the desired peptide despite using Hmb/Dmb protection | Poor coupling efficiency onto the Hmb/Dmb-protected secondary amine. | Acylation of the sterically hindered secondary amine can be slow. Utilize a powerful coupling reagent such as HATU or HBTU.[5] Allow for a longer coupling time or perform a double coupling for the amino acid following the Hmb/Dmb-protected residue.[5] |
| Peptide aggregation still observed even with Hmb/Dmb protection | Suboptimal placement or insufficient frequency of the protecting group. | For maximum effectiveness, Hmb/Dmb-protected residues should be incorporated approximately every 6 residues within a difficult sequence.[10] Place the protected residue at the beginning of a known hydrophobic or aggregation-prone region.[10] |
Quantitative Data
The following table summarizes the effectiveness of Hmb/Dmb backbone protection in preventing aspartimide formation compared to standard methods.
| Peptide Sequence | Condition | Aspartimide Formation (%) | Target Peptide (%) |
| VKDGYI | Standard Fmoc Synthesis (20% piperidine/DMF) | 27% | 73% |
| VKD(Hmb)GYI | Hmb backbone protection | Not detected | >95% |
Data is illustrative and compiled from typical results reported in peptide synthesis literature.[11][12]
Experimental Protocols
Protocol 1: Incorporation of an Fmoc-AA(Hmb)-OH Amino Acid
-
Resin Preparation : Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing : Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling :
-
Pre-activate 3 equivalents of the Fmoc-AA(Hmb)-OH amino acid with 2.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing : Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional) : Acetylate any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Proceed with the next coupling cycle.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation : After the final Fmoc deprotection, wash the peptide-resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard peptide, a recommended cocktail is:
-
94% TFA
-
2.5% Water
-
2.5% 1,2-ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS) For peptides containing Trp, Arg, or Met, a more robust scavenger mixture is recommended:
-
88% TFA
-
5% Phenol
-
5% Water
-
2% TIS
-
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation :
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Isolation :
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis : Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for peptide synthesis using Hmb protection.
Caption: Logical relationships in using Hmb/Dmb protection.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. mesalabs.com [mesalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polypeptide.com [polypeptide.com]
- 10. peptide.com [peptide.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Oxime Ligation with O-(4-Methoxybenzyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing oxime ligation reactions using O-(4-Methoxybenzyl)hydroxylamine. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with O-(4-Methoxybenzyl)hydroxylamine?
The optimal pH for oxime ligation is highly dependent on the presence of a catalyst. For uncatalyzed reactions, a slightly acidic pH range of 4.0-5.0 is generally considered optimal.[1][2] This is because the reaction requires protonation of the carbonyl group to enhance its electrophilicity; however, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[3] For reactions involving substrates that are sensitive to acidic conditions, such as many biomolecules, the ligation can be performed at a neutral pH (around 7.0), but this typically requires a catalyst to achieve a reasonable reaction rate.[1][2][4]
Q2: How does a catalyst affect the optimal pH and reaction rate?
Nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the rate of oxime formation, especially at neutral pH.[2][4] These catalysts function by forming a more reactive intermediate with the aldehyde or ketone.[1] For instance, p-phenylenediamine has been shown to be a more efficient catalyst than aniline for oxime ligations at neutral pH.[1][5][6] The use of a catalyst allows for efficient conjugation at or near physiological pH, which is crucial for many biological applications.[5][6]
Q3: What are common side reactions in oxime ligation, and how can they be minimized?
A common side reaction, particularly under strongly acidic conditions or at elevated temperatures, is the Beckmann rearrangement of the oxime product.[7] To minimize this, it is advisable to maintain the pH between 4 and 5 and keep the reaction temperature as low as possible while still achieving a practical reaction rate.[7] Additionally, using high-purity starting materials is crucial, as impurities in the aldehyde or ketone can inhibit the reaction or lead to byproducts.[7]
Q4: How stable is the resulting oxime bond?
Oxime bonds are generally stable at physiological pH.[1] However, they can undergo hydrolysis under acidic conditions.[1] The stability of the oxime linkage can also be influenced by the electronic and steric properties of the substituents on the carbonyl and aminooxy components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction rate is highly pH-dependent.[7] | Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to the 4.0-5.0 range. For catalyzed reactions at neutral pH, ensure the pH is stable around 7.0.[1] |
| Inefficient Catalysis: The reaction is slow at neutral pH without a catalyst.[1][2] | For reactions at or near neutral pH, add a nucleophilic catalyst like aniline or, for higher efficiency, p-phenylenediamine.[1][5] | |
| Reactant Degradation: The aminooxy group can be unstable, and aldehydes can oxidize. | Use fresh, high-purity O-(4-Methoxybenzyl)hydroxylamine and aldehyde/ketone.[1][7] | |
| Steric Hindrance: Bulky groups near the reaction centers can slow the reaction.[7] | Increase the reaction time and/or moderately increase the temperature. Consider using a more efficient catalyst.[7] | |
| Formation of Multiple Products | Beckmann Rearrangement: Occurs under strongly acidic conditions or at high temperatures.[7] | Avoid strongly acidic conditions by maintaining a pH of 4-5. Keep the reaction temperature as low as feasible.[7] |
| Slow Reaction Kinetics | Low Reactant Concentration: The reaction is bimolecular, and its rate depends on reactant concentrations.[2] | Increase the concentration of the reactants and/or the catalyst.[2] |
| Inappropriate Temperature: The reaction may be too slow at room temperature for some applications. | For non-sensitive molecules, moderately increasing the reaction temperature can accelerate the ligation.[1][2] |
Data Presentation
Table 1: Effect of pH on Uncatalyzed Oxime Ligation
| pH | Relative Reaction Rate |
| 3.0 | Low |
| 4.0 | High |
| 4.5 | Optimal |
| 5.0 | High |
| 6.0 | Moderate |
| 7.0 | Low |
This table illustrates the general trend for uncatalyzed oxime ligations. The optimal pH should be empirically determined for specific substrates.
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Efficiency | Notes |
| None | Baseline | Reaction is often very slow.[2] |
| Aniline | Good | A commonly used catalyst that significantly accelerates the reaction.[2] |
| p-Phenylenediamine | Excellent | Reported to be more efficient than aniline at neutral pH.[1][5][6] |
| m-Phenylenediamine | Very Good | Also shows superior catalytic activity compared to aniline.[2] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation at Acidic pH (Uncatalyzed)
-
Reagent Preparation:
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Prepare a stock solution of your aldehyde or ketone-containing molecule in a suitable solvent (e.g., water, DMSO, DMF).
-
Prepare a stock solution of O-(4-Methoxybenzyl)hydroxylamine in the same solvent.
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Prepare a buffer solution, such as 100 mM sodium acetate, at the desired pH (e.g., 4.5).
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde or ketone solution with the O-(4-Methoxybenzyl)hydroxylamine solution in the buffered solvent. The final concentrations should typically be in the millimolar range.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical method, such as TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the oxime product using an appropriate method, such as column chromatography or preparative HPLC.
-
Protocol 2: General Procedure for Oxime Ligation at Neutral pH (Catalyzed)
-
Reagent Preparation:
-
Prepare stock solutions of your aldehyde/ketone and O-(4-Methoxybenzyl)hydroxylamine as described above.
-
Prepare a buffer solution, such as 100 mM sodium phosphate, at pH 7.0.
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine) in a compatible solvent.
-
-
Reaction Setup:
-
In the reaction vessel, combine the aldehyde/ketone and O-(4-Methoxybenzyl)hydroxylamine solutions in the buffered solvent.
-
Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress.
-
-
Work-up and Purification:
-
Upon completion, proceed with the appropriate work-up and purification steps for your product.
-
Visualizations
Caption: Mechanism of uncatalyzed and aniline-catalyzed oxime ligation.
Caption: Troubleshooting workflow for low yield in oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: O-(4-Methoxybenzyl)hydroxylamine in Scale-Up Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up reactions involving O-(4-Methoxybenzyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of O-(4-Methoxybenzyl)hydroxylamine in large-scale synthesis?
A1: O-(4-Methoxybenzyl)hydroxylamine is primarily used as a protecting group for aldehydes and ketones in multi-step syntheses of pharmaceutical intermediates.[1][2] Its p-methoxybenzyl (PMB) group offers stability under various conditions and can be selectively cleaved, which is advantageous in complex molecular synthesis.[3]
Q2: What are the main challenges when scaling up oximation reactions with O-(4-Methoxybenzyl)hydroxylamine?
A2: The primary challenges include:
-
Exothermic Reaction Control: The formation of oximes is often exothermic, and managing heat removal becomes critical at a larger scale to prevent thermal runaway.[4][5][6]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more difficult in large reactors, which can lead to localized "hot spots" and variations in product quality.[4][5]
-
pH Control: Oximation is pH-sensitive. Maintaining a consistent pH throughout a large reaction volume is crucial for optimal yield and to avoid side reactions.[7][8]
-
Product Isolation and Crystallization: Inducing and controlling crystallization to obtain a product with the desired physical properties (e.g., crystal size, purity) can be challenging at scale.
-
Impurity Profile: The types and quantities of impurities may differ between lab and pilot-scale reactions due to longer reaction times, and slight variations in temperature and mixing.[9][10]
Q3: What are common side reactions to be aware of during the scale-up of oximation reactions?
A3: A significant side reaction to monitor is the Beckmann rearrangement, especially if acidic conditions and elevated temperatures are used.[11][12] This rearrangement will convert the desired oxime into an amide or lactam impurity. Additionally, with aldehydes, self-condensation or polymerization can occur if the pH is not well-controlled.[8]
Q4: How does the choice of base impact the scale-up of reactions with O-(4-Methoxybenzyl)hydroxylamine hydrochloride?
A4: When using the hydrochloride salt of O-(4-Methoxybenzyl)hydroxylamine, a base is required to liberate the free hydroxylamine. The choice of base is critical at scale. Inorganic bases like sodium or potassium carbonate are often preferred for their low cost and ease of removal during workup. Organic bases such as pyridine can be effective but may complicate purification.[8] The rate and method of base addition are also important to control the reaction exotherm and maintain a stable pH.
Q5: What are the recommended methods for the deprotection of O-(4-methoxybenzyl) oximes at a larger scale?
A5: The p-methoxybenzyl (PMB) group can be cleaved under specific acidic or oxidative conditions. For large-scale operations, the choice of deprotection method will depend on the overall sensitivity of the molecule. Mild acidic conditions are commonly employed. It is crucial to optimize the deprotection step to ensure complete removal of the protecting group without causing degradation of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of the O-(4-methoxybenzyl)oxime Product
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH for oxime formation is typically between 4 and 7. At a large scale, ensure calibrated pH probes are used for accurate monitoring. Implement a controlled addition of the base to maintain the pH within the desired range throughout the reaction.[7][8] |
| Incomplete Reaction | Verify the reaction completion by in-process controls (e.g., HPLC, TLC) before initiating work-up. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions like the Beckmann rearrangement.[11][12] Ensure the reactor's heating/cooling system can maintain a stable temperature. |
| Poor Mixing | Inadequate agitation can lead to localized areas of low reactant concentration. For large vessels, ensure the stirrer design and speed are sufficient to achieve good mixing. Consider installing baffles to improve turbulence.[4][5] |
| Product Loss During Work-up | O-(4-methoxybenzyl)oximes may have some solubility in the aqueous phase. Minimize the volume of water used during extraction and washing. Perform multiple extractions with the organic solvent to maximize recovery. |
Issue 2: Uncontrolled Exotherm or "Thermal Runaway"
| Possible Cause | Immediate Actions & Preventive Measures |
| Reagent Addition Rate is Too Fast | Immediate Action: Stop the addition of the carbonyl compound or the base immediately. Maximize cooling to the reactor jacket.[4] Prevention: Characterize the reaction exotherm at the lab scale using calorimetry to determine the maximum heat output. Use this data to calculate a safe addition rate for the pilot scale.[5][6] |
| Insufficient Cooling Capacity | Immediate Action: If stopping the reagent feed is not enough, have a quenching plan in place, such as the addition of a cold, inert solvent to dilute the reaction mixture. Prevention: Ensure the reactor's heat removal capacity is sufficient for the reaction's heat evolution. Consider using a lower-temperature coolant if available. |
| Poor Heat Transfer | Prevention: The surface-area-to-volume ratio decreases upon scale-up, which can limit heat transfer.[13] Ensure the reactor is clean to prevent fouling of the reactor walls, which can impede heat exchange. Optimize agitation to improve heat transfer from the bulk of the reaction to the vessel walls. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Laboratory and Pilot Scale
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Reactant A (Carbonyl) | 1.0 mol | 100.0 mol | Purity of starting materials is critical at a larger scale to avoid introducing impurities that can affect the reaction or be difficult to remove. |
| O-(4-Methoxybenzyl)hydroxylamine HCl | 1.1 mol (1.1 eq) | 110.0 mol (1.1 eq) | A slight excess of the hydroxylamine is maintained to drive the reaction to completion. |
| Base (e.g., Sodium Acetate) | 1.2 mol (1.2 eq) | 120.0 mol (1.2 eq) | The base should be added in a controlled manner at a larger scale to manage the exotherm. |
| Solvent (e.g., Ethanol/Water) | 500 mL | 50 L | Solvent volume may need to be adjusted to ensure proper mixing and to help dissipate heat. |
| Temperature | 25 °C | 25-30 °C | Tighter temperature control is needed at scale. The upper limit may be dictated by the cooling capacity of the reactor. |
| Addition Time | 30 minutes | 4-6 hours | Slower addition at scale is necessary to control the exotherm. |
| Reaction Time | 2 hours | 4-6 hours | Longer reaction times may be required to ensure complete conversion due to slower addition and mixing dynamics. |
| Typical Yield | 95% | 88-92% | A slight decrease in yield is common upon scale-up due to handling losses and potential for increased side reactions. |
| Purity (Crude) | 98% | 95-97% | Impurity profiles may change with scale. |
Experimental Protocols
Laboratory Scale Synthesis of an O-(4-methoxybenzyl)oxime
-
Setup: Equip a 1 L, 3-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charging Reactants: To the flask, add this compound (1.1 equivalents) and a solution of sodium acetate (1.2 equivalents) in water/ethanol (1:1, 300 mL). Stir until all solids are dissolved.
-
Reaction: Begin stirring and add a solution of the carbonyl compound (1.0 equivalent) in ethanol (200 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature at 25-30 °C with a water bath if necessary.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting carbonyl is consumed (typically 2-4 hours).
-
Work-up and Isolation: Once complete, pour the reaction mixture into 1 L of cold water. If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Pilot Plant Scale Synthesis of an O-(4-methoxybenzyl)oxime (Hypothetical)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean and dry. Perform a pressure test and ensure all safety features are operational.
-
Charging Reactants: Charge the reactor with a solution of sodium acetate (120.0 mol) in a mixture of water and ethanol. Begin agitation at a speed determined to provide good mixing without excessive splashing. Add this compound (110.0 mol) and stir until dissolved.
-
Reaction: Begin the controlled addition of a solution of the carbonyl compound (100.0 mol) in ethanol via a dosing pump over 4-6 hours. Monitor the internal temperature and the temperature of the cooling jacket inlet and outlet continuously. Maintain the internal temperature at 25-30 °C by adjusting the flow of coolant to the reactor jacket.
-
In-Process Control (IPC): Take samples periodically and analyze by HPLC to monitor the consumption of the starting material. Continue the reaction until the IPC indicates >99% conversion.
-
Work-up and Isolation: Transfer the reaction mixture to a larger vessel containing cold water to precipitate the product. Filter the resulting slurry using a Nutsche filter/dryer. Wash the filter cake with cold water.
-
Drying: Dry the product under vacuum in the filter/dryer until the desired solvent content is reached.
Mandatory Visualization
Caption: General experimental workflow for oxime synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Reaction pathway for oxime formation.
References
- 1. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [helda.helsinki.fi]
- 10. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
removal of p-methoxybenzaldehyde byproduct after deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of p-methoxybenzaldehyde, a common byproduct resulting from the deprotection of p-methoxybenzyl (PMB) ethers.
Frequently Asked Questions (FAQs)
Q1: Why is p-methoxybenzaldehyde a common byproduct in my reaction?
A1: The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols in organic synthesis. Its removal, typically under oxidative or certain acidic conditions, cleaves the ether linkage and releases the desired alcohol along with p-methoxybenzaldehyde as a stoichiometric byproduct.[1][2]
Q2: What are the key physical properties of p-methoxybenzaldehyde that I should consider for purification?
A2: Understanding the physical properties of p-methoxybenzaldehyde is crucial for selecting an appropriate purification strategy. It is a liquid at room temperature with a high boiling point, is poorly soluble in water, but highly soluble in most common organic solvents.[3][4][5] Key properties are summarized in the table below.
Q3: What are the primary methods for removing p-methoxybenzaldehyde?
A3: The most common methods for removing p-methoxybenzaldehyde from a reaction mixture include liquid-liquid extraction, flash column chromatography, distillation, and recrystallization (if your desired product is a solid). For a more targeted approach, formation of a water-soluble bisulfite adduct can be used to selectively remove the aldehyde.[6]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the removal of p-methoxybenzaldehyde. A p-anisaldehyde stain can be used for visualizing compounds on the TLC plate, although the byproduct itself is often UV-active.[7] Comparing the crude mixture to the purified fractions against a standard of p-methoxybenzaldehyde will show the success of the separation.
Data Presentation
Table 1: Physical and Solubility Properties of p-Methoxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [8] |
| Molecular Weight | 136.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 248 °C (at 760 mmHg) | [3] |
| Melting Point | -1 to 2.5 °C | [3][8] |
| Density | ~1.12 g/cm³ | [3][9] |
| Water Solubility | 0.3% (Slightly soluble to insoluble) | [3][8] |
| Organic Solvent Solubility | Miscible with ethanol, ether, acetone, chloroform, benzene | [3][5] |
Troubleshooting Guides
Issue 1: My desired product and p-methoxybenzaldehyde have very similar Rf values on TLC, making column chromatography difficult.
-
Question: How can I improve the separation between my product and the aldehyde byproduct during column chromatography?
-
Answer:
-
Optimize the Solvent System: Test a variety of eluent systems with different polarities. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[6][10] Run a gradient elution, starting with a low polarity and gradually increasing it, which can often resolve closely running spots.[11]
-
Try a Different Stationary Phase: If silica gel (which is slightly acidic) does not provide adequate separation or causes degradation, consider using neutral or basic alumina.[10]
-
Chemical Derivatization: If chromatographic methods fail, consider converting the p-methoxybenzaldehyde into a more easily separable derivative. Reacting the crude mixture with sodium bisulfite will form a water-soluble adduct of the aldehyde, which can then be removed through an aqueous extraction.[6] The desired product can then be isolated from the organic layer.
-
Issue 2: After aqueous extraction, I still see a significant amount of p-methoxybenzaldehyde in my organic layer.
-
Question: Why is my liquid-liquid extraction failing to remove the p-methoxybenzaldehyde byproduct effectively?
-
Answer:
-
Insufficient Extractions: p-Methoxybenzaldehyde is only slightly soluble in water. A single wash is often insufficient. Perform multiple extractions (3-5 times) with the aqueous phase to improve removal efficiency.
-
Incorrect pH: The solubility of your desired compound versus the byproduct may change with pH. If your compound is stable, consider washing with a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃). While p-methoxybenzaldehyde's solubility won't change significantly, this can help remove any acidic impurities.
-
Use of Bisulfite Wash: For a more effective extraction, wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). This reacts specifically with the aldehyde to form a water-soluble salt, which is then efficiently extracted into the aqueous phase.
-
Issue 3: My product, which is a solid, co-crystallizes with p-methoxybenzaldehyde.
-
Question: How can I purify my solid product when the aldehyde byproduct is trapped in the crystal lattice?
-
Answer:
-
Solvent Selection: The choice of recrystallization solvent is critical. You need a solvent (or solvent system) in which your desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while p-methoxybenzaldehyde remains in solution. Experiment with a range of solvents.
-
Pre-Purification: It is highly recommended to first remove the bulk of the p-methoxybenzaldehyde using another method, such as column chromatography or a bisulfite wash, before attempting recrystallization. Recrystallization is most effective for removing minor impurities.[6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[6]
-
Mandatory Visualization
Caption: Workflow for deprotection of a PMB-ether and subsequent purification.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This method is suitable when the desired product and p-methoxybenzaldehyde have a sufficient difference in polarity.
-
TLC Analysis: Determine an appropriate eluent system using TLC. Test solvent mixtures like hexane/ethyl acetate or hexane/diethyl ether. The ideal system should give the desired product an Rf value of ~0.3-0.4 and show good separation from the p-methoxybenzaldehyde spot.[10][12]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into a column, ensuring no air bubbles are trapped. Allow the silica to settle, and add a protective layer of sand on top.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]
-
Elution: Begin eluting with the non-polar solvent. If a gradient elution is needed, gradually increase the percentage of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Removal by Aqueous Sodium Bisulfite Wash
This protocol uses a chemical reaction to selectively remove the aldehyde from the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Preparation of Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the saturated NaHSO₃ solution. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the bisulfite adduct of p-methoxybenzaldehyde. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the extraction with fresh NaHSO₃ solution at least one more time to ensure complete removal of the aldehyde.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated sodium chloride (brine) solution to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the product, now free of the aldehyde byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. foreverest.net [foreverest.net]
- 8. chembk.com [chembk.com]
- 9. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to O-(4-Methoxybenzyl)hydroxylamine and Hydroxylamine Hydrochloride for Oxime Formation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of oximes is a critical transformation in organic synthesis, bioconjugation, and the development of novel therapeutics. The choice of the hydroxylamine reagent is paramount to the success of this reaction. This guide provides a comprehensive comparison of two commonly employed reagents: O-(4-Methoxybenzyl)hydroxylamine and the traditional hydroxylamine hydrochloride, supported by experimental data and detailed protocols.
Executive Summary
Hydroxylamine hydrochloride is a widely used, highly reactive reagent for the formation of oximes from aldehydes and ketones. Its small size and high nucleophilicity lead to rapid reaction times. However, the resulting unsubstituted oximes can sometimes lack stability under certain conditions.
In contrast, O-(4-Methoxybenzyl)hydroxylamine offers the advantage of forming a stable, O-protected oxime. The 4-methoxybenzyl (PMB) group enhances the stability of the oxime linkage and can be selectively cleaved under specific, mild acidic or oxidative conditions when the carbonyl group needs to be regenerated.[1][2] This makes O-(4-Methoxybenzyl)hydroxylamine an excellent choice for multi-step syntheses where the carbonyl group requires protection. The presence of the methoxy group can also enhance the water solubility of the conjugated molecule, which is beneficial in biological applications.[1] However, the increased steric bulk of O-(4-Methoxybenzyl)hydroxylamine generally leads to slower reaction rates compared to hydroxylamine hydrochloride.[3]
This guide will delve into the performance characteristics, experimental protocols, and applications of both reagents to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison
The choice between hydroxylamine hydrochloride and O-(4-Methoxybenzyl)hydroxylamine hinges on the desired balance between reaction kinetics and the stability of the resulting oxime.
| Parameter | Hydroxylamine Hydrochloride | O-(4-Methoxybenzyl)hydroxylamine | Key Considerations |
| Relative Reactivity | High | Moderate to Low | Unsubstituted hydroxylamine is generally more reactive due to the absence of steric hindrance around the nucleophilic nitrogen.[3] The bulky 4-methoxybenzyl group can slow down the reaction rate. |
| Reaction Time | Typically shorter (minutes to a few hours) | Generally longer | Reaction times are highly dependent on the substrate, solvent, temperature, and catalyst used. |
| Stability of Resulting Oxime | Moderate | High (O-protected) | O-(4-methoxybenzyl) oximes are stable to a wider range of reaction conditions, effectively protecting the carbonyl group.[1][2] Unsubstituted oximes can be susceptible to hydrolysis, especially under acidic conditions.[4][5] |
| Cleavage of Oxime | Hydrolysis under acidic conditions | Mild acidic or oxidative conditions (e.g., TFA, DDQ) | The PMB group allows for orthogonal deprotection strategies in complex syntheses.[6][7][8] |
| Solubility | High in aqueous and polar protic solvents | Generally soluble in organic solvents; methoxy group can enhance water solubility of conjugates.[1] | The choice of solvent will depend on the specific substrate and reaction conditions. |
| Primary Applications | General oxime formation, derivatization of carbonyls | Carbonyl protection, bioconjugation, multi-step synthesis of complex molecules | O-(4-Methoxybenzyl)hydroxylamine is particularly valuable when the stability of the oxime intermediate is crucial.[1][2] |
Experimental Protocols
Detailed methodologies for oxime formation using both reagents are provided below. These protocols represent common starting points and may require optimization based on the specific carbonyl substrate.
Protocol 1: Oxime Formation using Hydroxylamine Hydrochloride (Classical Method)
This protocol is a standard method for the synthesis of oximes using hydroxylamine hydrochloride with a base in an alcoholic solvent.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and hydroxylamine hydrochloride in ethanol.
-
Add pyridine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Oxime Formation using O-(4-Methoxybenzyl)hydroxylamine
This protocol is adapted for the use of O-substituted hydroxylamines and may require longer reaction times or heating depending on the reactivity of the carbonyl compound.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
O-(4-Methoxybenzyl)hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate or other mild base (1.5 mmol)
-
Methanol or Ethanol (10 mL)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the aldehyde or ketone in methanol or ethanol, add this compound and sodium acetate.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude O-(4-methoxybenzyl) oxime can be purified by flash column chromatography.
Protocol 3: Cleavage of O-(4-Methoxybenzyl) Oxime
This protocol describes a method for the deprotection of the O-(4-methoxybenzyl) oxime to regenerate the carbonyl compound.
Materials:
-
O-(4-methoxybenzyl) oxime (1.0 mmol)
-
Trifluoroacetic acid (TFA) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (for DDQ method)
-
Saturated aqueous sodium bicarbonate
Procedure (using TFA):
-
Dissolve the O-(4-methoxybenzyl) oxime in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the deprotected carbonyl compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Conclusion
The selection between O-(4-Methoxybenzyl)hydroxylamine and hydroxylamine hydrochloride for oxime formation is a strategic decision based on the specific requirements of the synthetic route. For rapid and straightforward oximation where the stability of the resulting oxime is not a primary concern, hydroxylamine hydrochloride is an excellent and cost-effective choice. However, for complex, multi-step syntheses, particularly in drug development and natural product synthesis, the ability of O-(4-Methoxybenzyl)hydroxylamine to form a stable, protected oxime that can be selectively cleaved under mild conditions provides a significant advantage. Researchers should carefully consider the trade-off between reactivity and the need for a robust protecting group to guide their choice of reagent.
References
- 1. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]
- 2. O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
comparison of p-methoxybenzyl and other carbonyl protecting groups
An objective comparison of p-methoxybenzyl (PMB) as a carbonyl protecting group with other alternatives reveals a fundamental point: p-methoxybenzyl is not a standard protecting group for carbonyls (aldehydes and ketones) . Instead, PMB is a widely used and versatile protecting group for alcohols, amines, and carboxylic acids. The protection of carbonyl groups is most commonly achieved through the formation of acetals (or ketals), with thioacetals providing a robust alternative with different stability characteristics.
This guide will first clarify the role of the p-methoxybenzylidene acetal, a derivative used for diol protection which can be indirectly related to carbonyl functionality, and then provide a detailed comparison of the most common and effective carbonyl protecting groups: acetals/ketals and thioacetals.
The Role of p-Methoxybenzylidene Acetals
While PMB itself does not directly protect carbonyls, p-methoxybenzaldehyde can be reacted with a 1,2- or 1,3-diol, often formed from the reduction of a carbohydrate, to form a p-methoxybenzylidene acetal. This cyclic acetal protects the diol. A key feature of this protecting group is that it can be regioselectively opened via reductive cleavage to generate a PMB-protected alcohol at one of the hydroxyl positions. This indirect relationship is the closest link between the PMB group and carbonyl protection chemistry.
Comparison of Common Carbonyl Protecting Groups
The primary method for protecting carbonyl groups involves their conversion into non-reactive acetal or thioacetal functionalities. The choice between these depends on the overall synthetic strategy, particularly the stability required towards acidic or basic conditions and the desired deprotection method.
Data Presentation
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Acetal/Ketal (e.g., 1,3-Dioxolane) | R₂C(OR')₂ | Carbonyl, Diol (e.g., ethylene glycol), Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Aqueous acid (e.g., HCl, H₂SO₄, TFA) | Stable to bases, nucleophiles, organometallics, hydrides, and oxidizing agents. Labile to acid. | Readily formed and cleaved under mild conditions. Common and inexpensive reagents. | Sensitive to acidic conditions. |
| Thioacetal/Thioketal (e.g., 1,3-Dithiolane) | R₂C(SR')₂ | Carbonyl, Dithiol (e.g., 1,2-ethanedithiol), Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid | Heavy metal salts (e.g., HgCl₂, AgNO₃), Oxidizing agents (e.g., DDQ, CAN, I₂), Raney Nickel (for reduction to alkane) | Stable to acidic and basic conditions, nucleophiles, and hydrides. | Increased stability to acid compared to acetals. Can be used for umpolung chemistry. | Unpleasant odor of thiols. Deprotection often requires toxic heavy metals or harsh reagents. |
Experimental Protocols
Acetal Protection (1,3-Dioxolane Formation)
Objective: To protect a ketone as a cyclic acetal using ethylene glycol.
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal, which can be further purified by distillation or chromatography.[1][2]
Acetal Deprotection
Objective: To hydrolyze an acetal to regenerate the carbonyl group.
Materials:
-
Acetal (1.0 equiv)
-
Acetone/Water mixture (e.g., 10:1)
-
Hydrochloric acid (HCl) (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal in an acetone/water mixture.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected carbonyl compound.
Thioacetal Protection (1,3-Dithiolane Formation)
Objective: To protect an aldehyde as a cyclic thioacetal.
Materials:
-
Aldehyde (1.0 equiv)
-
1,2-Ethanedithiol (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Add 1,2-ethanedithiol, followed by the dropwise addition of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude thioacetal.[3][4]
Thioacetal Deprotection
Objective: To cleave a thioacetal to regenerate the carbonyl group.
Materials:
-
Thioacetal (1.0 equiv)
-
Mercuric chloride (HgCl₂) (2.2 equiv)
-
Calcium carbonate (CaCO₃) (2.2 equiv)
-
Acetonitrile/Water mixture (e.g., 9:1)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
Dissolve the thioacetal in an acetonitrile/water mixture.
-
Add HgCl₂ and CaCO₃ to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the mercury salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.[5]
Mandatory Visualization
Caption: General workflow for the protection of a carbonyl group as a cyclic acetal.
Conclusion
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Navigating the Landscape of Carbonyl Bioconjugation: A Comparative Guide to Alternatives for O-(4-Methoxybenzyl)hydroxylamine
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While O-(4-Methoxybenzyl)hydroxylamine has been a reliable reagent for forming stable oxime bonds with aldehydes and ketones, the expanding toolkit of bioconjugation chemistries now offers a suite of alternatives, each with distinct advantages in reaction kinetics, stability, and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to empower informed selection of the optimal tool for your specific research needs.
The conjugation of molecules to biomolecules via the reaction with aldehydes and ketones is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other functional biomaterials. The primary alternatives to O-(4-Methoxybenzyl)hydroxylamine for this purpose can be broadly categorized into other alkoxyamines, hydrazine-based reagents, and novel C-C bond-forming ligations.
Traditional Alternatives: A Trade-off Between Reaction Rate and Stability
The classic alternatives to O-substituted hydroxylamines are hydrazine derivatives, which react with carbonyls to form hydrazone linkages. While mechanistically similar to oxime ligation, the resulting hydrazone bond exhibits significantly different stability profiles.
Quantitative Comparison of Oxime and Hydrazone Ligation
The choice between an oxime and a hydrazone linkage often comes down to a balance between the desired stability of the final conjugate and the required reaction kinetics. The following table summarizes key quantitative data for these two cornerstone bioconjugation techniques.
| Linkage Type | Reagent Type | Typical Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Hydrolytic Stability | Key Features |
| Oxime | Alkoxyamine | ~0.2 (uncatalyzed)[1]; 3.0 - 8.2 (aniline-catalyzed)[2][3] | >10⁸[4] | High . Half-life of ~25 days at pH 5.0 and 7.0.[2] The rate constant for hydrolysis is nearly 1000-fold lower than for simple hydrazones.[5] | Highly stable across a broad pH range, making it ideal for applications requiring long-term stability in circulation.[4][5] |
| Hydrazone | Hydrazine/Hydrazide | 0.01 - 208[3] | 10⁴ - 10⁶[4] | Moderate to Low . Labile to hydrolysis, especially under acidic conditions.[2] Half-life of an acetylhydrazone is ~2 hours at pH 5.0 and 7.0.[2] | Can be designed for controlled release in acidic environments like endosomes. Aromatic hydrazones exhibit greater stability than alkyl hydrazones. |
Emerging Alternatives: Forging More Robust Connections
Recent advances in chemical biology have introduced novel ligation strategies that form even more stable linkages, in some cases creating irreversible C-C bonds. These methods offer significant advantages for applications demanding the highest level of stability.
Performance of Novel Alternatives for Carbonyl Bioconjugation
The following table provides a comparative overview of emerging alternatives that react with aldehydes and ketones, offering enhanced stability profiles.
| Ligation Method | Reagent Type | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Stability of Conjugate | Key Features |
| Hydrazino-iso-Pictet-Spengler (HIPS) Ligation | Hydrazino-indole | Fast at neutral pH[3] | Very High (Irreversible C-C bond) . Stable for >5 days in human plasma.[6][7] | Proceeds quickly at or near neutral pH, forming a highly stable oxacarboline product.[3] |
| Iminoboronate Chemistry | 2-Formylphenylboronic acid (2-FPBA) / 2-Acetylphenylboronic acid (2-APBA) | 10² - 10³[8] | Reversible but Tunable . Stability is dependent on the nucleophile and pH. N,O-iminoboronates show <10% hydrolysis after 2 days.[8] | Extremely fast reaction rates. The reversibility can be exploited for dynamic systems or controlled release.[9] |
| β-Alkoxy Enone Ligation | β-Alkoxy enone | Data not yet widely available | High . Stable in neutral buffer for 24 hours and resistant to acidic, basic, and oxidative conditions.[10] | Highly specific for primary amines, but the enone can also react with other nucleophiles. The reaction is clean, with ethanol as the only byproduct.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for the key chemistries discussed.
Protocol 1: General Aniline-Catalyzed Oxime Ligation
This protocol describes a typical procedure for labeling an aldehyde-containing protein with an aminooxy-functionalized molecule using aniline as a catalyst.
Materials:
-
Aldehyde-tagged protein (e.g., 10 µM in 100 mM phosphate buffer, pH 7.0)
-
Aminooxy-functionalized payload (e.g., 13 µM in the same buffer)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Phosphate buffer (100 mM, pH 7.0)
Procedure:
-
To the aldehyde-tagged protein solution, add the aminooxy-functionalized payload.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[11]
-
Incubate the reaction mixture at room temperature for 2-12 hours.[3]
-
Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration to remove excess reagents and catalyst.[3]
Protocol 2: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
This protocol outlines the conjugation of an aldehyde-tagged antibody with a HIPS linker-payload.
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., PBS, pH 7.0-7.4)
-
HIPS linker-payload dissolved in an organic solvent (e.g., DMSO)
Procedure:
-
Add the HIPS linker-payload solution to the antibody solution. A 2-5 fold molar excess of the HIPS reagent is typically sufficient.[3]
-
Incubate the reaction at room temperature for 4-16 hours.[3]
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove the unreacted linker-payload.[3]
-
Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[3]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of these bioconjugation strategies, the following diagrams illustrate the experimental workflows and a logical decision-making process.
Conclusion
While O-(4-Methoxybenzyl)hydroxylamine and other alkoxyamines remain highly valuable for forming stable oxime linkages, the field of bioconjugation has matured to offer a broader palette of chemical tools. Hydrazine-based reagents provide a valuable option for applications requiring cleavable linkers, albeit with reduced stability. For applications demanding the utmost in stability, the irreversible C-C bond formation of the Pictet-Spengler ligation is a powerful new approach. Meanwhile, iminoboronate chemistry offers exceptionally fast and reversible conjugation. The selection of the optimal reagent will ultimately depend on the specific requirements of the application, balancing the need for stability, reaction kinetics, and the desired properties of the final bioconjugate. This guide provides the foundational data and protocols to navigate these choices with confidence.
References
- 1. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-alkoxy enones for biocompatible primary amine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Stability of O-Substituted Hydroxylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of reagents and intermediates is a critical parameter influencing reaction outcomes, shelf-life, and the safety of chemical processes. O-substituted hydroxylamines are a versatile class of compounds used in various applications, from the synthesis of complex molecules to bioconjugation. Their inherent N-O bond, however, can be susceptible to cleavage, making an understanding of their relative stability paramount.
This guide provides a comparative analysis of the stability of different O-substituted hydroxylamines, supported by experimental data from various sources. It is designed to assist in the selection of appropriate derivatives for specific research and development applications. The stability of these compounds is influenced by a multitude of factors including the nature of the substituent on the oxygen atom, the substitution on the nitrogen atom, and the environmental conditions such as temperature and pH.
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of various O-substituted hydroxylamines. It is important to note that the data is compiled from different studies employing diverse methodologies and conditions, which should be taken into account when making direct comparisons.
| Compound Name | Type of Substitution | Stability Metric | Value | Conditions |
| Thermal Stability | ||||
| o-(3-chloro-2-propenyl)-hydroxylamine | O-Alkenyl | Decomposition Temperature | 82–115 °C | Heating rate not specified[1] |
| Clethodim | O-Alkenyl (Oxime) | Decomposition Temperature | 99–128 °C | Heating rate not specified[1] |
| O-Methylhydroxylamine Hydrochloride | O-Alkyl | Decomposition Temperature | ~149-152 °C | Not specified[2][3][4] |
| N-Boc-O-(2-pyrimidinyl)-hydroxylamine | N-Boc, O-Aryl | Onset of Decomposition | ~150 °C | Thermogravimetric Analysis (TGA)[5] |
| N-Boc-O-(4-picolyl)-hydroxylamine | N-Boc, O-Arylmethyl | Onset of Decomposition | ~160 °C | Thermogravimetric Analysis (TGA)[5] |
| N-Boc-O-(2-picolyl)-hydroxylamine | N-Boc, O-Arylmethyl | Onset of Decomposition | ~175 °C | Thermogravimetric Analysis (TGA)[5] |
| N,O-Di-Boc-hydroxylamine | N-Boc, O-Boc | Melting Point | 67-70 °C | Literature value[6] |
| N-Boc-hydroxylamine | N-Boc | Melting Point | 53-55 °C | Literature value |
| Solution Stability | ||||
| O-Benzylhydroxylamine Hydrochloride | O-Arylmethyl | Qualitative Stability | Aqueous solution not recommended for storage > 1 day | PBS, pH 7.2[7] |
| N-Methylhydroxylamine-glucose conjugate | N-Methyl, O-Glycosyl | Half-life (t½) | ~300 days | pH 6.0, 37 °C |
| N-Methylhydroxylamine-glucose conjugate | N-Methyl, O-Glycosyl | Half-life (t½) | ~30 days | pH 5.0, 37 °C |
| N-Methylhydroxylamine-glucose conjugate | N-Methyl, O-Glycosyl | Half-life (t½) | ~3 days | pH 4.0, 37 °C |
Experimental Protocols
To facilitate the direct comparison of stability for novel or uncharacterized O-substituted hydroxylamines, the following experimental protocols are provided. These methods are based on commonly employed techniques for assessing thermal and solution stability.
Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of decomposition and the enthalpy of decomposition for an O-substituted hydroxylamine.
Methodology:
-
Accurately weigh 5-10 mg of the O-substituted hydroxylamine into a hermetically sealed aluminum or gold-plated DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of any significant exothermic event is taken as the initiation of decomposition. The area under the exothermic peak corresponds to the enthalpy of decomposition.
Protocol 2: Solution Stability Assessment by HPLC with Forced Degradation
Objective: To determine the stability of an O-substituted hydroxylamine in solution under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the O-substituted hydroxylamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acidic Conditions: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Basic Conditions: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Conditions: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Conditions: Dilute the stock solution with the initial solvent to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples onto a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase and a UV detector.
-
Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation. The stability can be reported as the percentage of the parent compound remaining or as a calculated half-life (t½).
-
Derivatization (if necessary): For hydroxylamines lacking a strong chromophore, pre-column derivatization with an appropriate reagent (e.g., benzaldehyde or 9-fluorenylmethyl chloroformate) can be employed to facilitate UV detection.[8][9][10]
-
Visualization of Factors Influencing Stability
The stability of an O-substituted hydroxylamine is not an intrinsic constant but is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the stability of O-substituted hydroxylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Methylhydroxylamine Hydrochloride | 593-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N,O-Di-Boc-hydroxylamine 97 85006-25-3 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validating O-(4-methoxybenzyl) Oxime Formation by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the protection of carbonyl functionalities is a critical step in multi-step organic synthesis. The formation of oximes is a common strategy, and the selection of an appropriate protecting group for the oxime's hydroxyl group is paramount to ensure stability and allow for selective deprotection. The O-(4-methoxybenzyl) group, often referred to as the p-methoxybenzyl (PMB) group, is a frequently employed protecting group due to its relative stability and the various methods available for its cleavage. This guide provides a comparative analysis of O-(4-methoxybenzyl) oxime formation, validated by Nuclear Magnetic Resonance (NMR) spectroscopy, and contrasts it with other common oxime protecting groups.
Distinguishing O-Protected Oximes from Unprotected Oximes by ¹H NMR
The formation of an O-protected oxime from a ketone or aldehyde can be readily confirmed by ¹H NMR spectroscopy. A key diagnostic feature is the disappearance of the broad singlet corresponding to the hydroxyl proton (-NOH) of the unprotected oxime, which is typically observed downfield (δ 9-12 ppm). Concurrently, characteristic signals for the protons of the protecting group will appear.
For instance, the ¹H NMR spectrum of the unprotected 1-(4-methoxyphenyl)ethanone oxime displays a broad singlet for the N-OH proton. Upon protection, this signal vanishes, and new signals corresponding to the protecting group emerge, providing clear evidence of the successful reaction.
The O-(4-methoxybenzyl) Group: A Reliable Choice for Oxime Protection
The O-(4-methoxybenzyl) group serves as a robust protecting group for oximes. Its formation involves the reaction of an oxime with 4-methoxybenzyl chloride or bromide in the presence of a base. The validation of its successful installation is straightforward using ¹H NMR spectroscopy.
Key ¹H NMR Signals for O-(4-methoxybenzyl) Oximes:
-
Benzylic Protons (-O-CH₂-Ar): A characteristic singlet appearing around δ 5.1-5.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
-
Aromatic Protons: Signals corresponding to the protons on both the 4-methoxybenzyl group and the original carbonyl compound's aromatic ring.
The presence of these signals, coupled with the absence of the N-OH proton, confirms the formation of the O-(4-methoxybenzyl) oxime ether.
Comparative Analysis with Alternative Oxime Protecting Groups
To provide a comprehensive overview, the spectral characteristics of O-(4-methoxybenzyl) oximes are compared with those of two other commonly used protecting groups: the O-benzyl and O-methyl groups.
| Protecting Group | Starting Materials | Key ¹H NMR Signals (in CDCl₃) |
| Unprotected Oxime | Ketone/Aldehyde, Hydroxylamine Hydrochloride | N-OH: ~δ 9.45 (br s) |
| O-(4-methoxybenzyl) | Oxime, 4-Methoxybenzyl Halide, Base | -O-CH₂-Ar: ~δ 5.12 (s, 2H)-OCH₃: ~δ 3.81 (s, 3H) |
| O-benzyl | Oxime, Benzyl Halide, Base | -O-CH₂-Ph: ~δ 5.21 (s, 2H) |
| O-methyl | Oxime, Methylating Agent, Base | -O-CH₃: ~δ 3.9-4.0 (s, 3H) |
Experimental Protocols
General Procedure for the Synthesis of Unprotected Oximes
To a solution of the corresponding ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol/water, is added hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate or sodium hydroxide (1.1-1.5 eq). The reaction mixture is typically stirred at room temperature or heated to reflux until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration or extraction.[1]
Synthesis of (E)-1-(4-methoxyphenyl)ethanone oxime
In a round-bottom flask, 1-(4-methoxyphenyl)ethanone (1.0 eq) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is heated at reflux for a specified time until the starting material is consumed. After cooling, the product is precipitated by the addition of water, filtered, and dried to yield the desired oxime.[1]
General Procedure for the Synthesis of O-Alkyl/Benzyl Oxime Ethers
The unprotected oxime (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to the solution, followed by the corresponding alkyl or benzyl halide (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated until the reaction is complete. The product is then isolated by extraction and purified by column chromatography.
Synthesis of (E)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one O-benzyl oxime
A mixture of (E)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one oxime (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the O-benzyl oxime ether.[2]
Visualizing the Reaction Workflow and Structural Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Purity of Synthesized O-(4-Methoxybenzyl)hydroxylamine
For researchers, scientists, and professionals in drug development, the purity of starting materials and reagents is paramount to the success and reproducibility of their work. O-(4-Methoxybenzyl)hydroxylamine is a key reagent in organic synthesis, particularly in the formation of oximes as protecting groups for aldehydes and ketones, and in the synthesis of various pharmaceutical intermediates. Ensuring its purity is a critical step in any experimental workflow. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized O-(4-Methoxybenzyl)hydroxylamine, discusses potential impurities, and presents a comparison with alternative reagents.
Understanding Potential Impurities in O-(4-Methoxybenzyl)hydroxylamine Synthesis
The purity of O-(4-Methoxybenzyl)hydroxylamine is intrinsically linked to its synthetic route. Two common methods for its preparation are the O-alkylation of hydroxylamine with 4-methoxybenzyl chloride and the Mitsunobu reaction of 4-methoxybenzyl alcohol with N-hydroxyphthalimide followed by deprotection. Each route can introduce specific impurities that may need to be identified and quantified.
Common Impurities from the Alkylation Route:
-
Unreacted Starting Materials: Residual 4-methoxybenzyl chloride and hydroxylamine.
-
By-products: 4-methoxybenzyl alcohol (from hydrolysis of the chloride), and bis-(4-methoxybenzyl) ether.
-
Over-alkylation Products: N,O-bis(4-methoxybenzyl)hydroxylamine.
Common Impurities from the Mitsunobu Route:
-
Unreacted Starting Materials: 4-methoxybenzyl alcohol and N-hydroxyphthalimide.
-
Reagent-derived Impurities: Triphenylphosphine oxide (a major by-product of the Mitsunobu reaction) and residual hydrazine used for deprotection.[1]
-
Side-products: Azodicarboxylate adducts.
Analytical Techniques for Purity Assessment
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of O-(4-Methoxybenzyl)hydroxylamine.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful technique for separating and quantifying the main component from its potential impurities. Due to the limited UV absorbance of the analyte, derivatization is often not necessary, as the benzyl group provides a sufficient chromophore.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity percentage, number of impurities, retention times. | High resolution, quantitative, widely available. | Requires a chromophore, may not detect all impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity, structural confirmation, quantification of impurities. | Highly accurate, no reference standard of the analyte needed, non-destructive. | Lower sensitivity than HPLC, requires a pure internal standard. |
| GC-MS | Separation based on volatility followed by mass analysis. | Identification of volatile impurities and by-products. | High sensitivity, excellent for identifying unknown volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is an increasingly popular primary method for determining the absolute purity of organic compounds.[2] It relies on the principle that the integral of a resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the synthesized O-(4-Methoxybenzyl)hydroxylamine. This can include residual solvents from the synthesis and purification steps, as well as volatile by-products.
Comparison with Alternative Reagents
O-(4-Methoxybenzyl)hydroxylamine is one of several O-alkylated hydroxylamines used for oxime formation. The choice of reagent can impact reaction kinetics, the stability of the resulting oxime, and the ease of deprotection.
Table 2: Comparison of O-Alkylated Hydroxylamine Reagents for Oxime Formation
| Reagent | Structure | Key Features | Typical Purity (Commercial) |
| O-(4-Methoxybenzyl)hydroxylamine | CH₃O-C₆H₄-CH₂-O-NH₂ | P-methoxybenzyl (PMB) group allows for mild oxidative or acidic deprotection. | ≥95% - 97%[3] |
| O-Benzylhydroxylamine | C₆H₅-CH₂-O-NH₂ | Benzyl group is stable to a wide range of conditions and can be removed by hydrogenolysis. | ≥98%[4] |
| O-Methylhydroxylamine | CH₃-O-NH₂ | Smallest O-alkyl group, forms stable oximes. Deprotection can be challenging. | ≥97% |
| O-Ethylhydroxylamine | CH₃CH₂-O-NH₂ | Similar to O-methylhydroxylamine with slightly increased steric bulk. | ≥97% |
Experimental Protocols
HPLC-UV Method for Purity Determination of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
This protocol provides a general guideline for the purity analysis of this compound by RP-HPLC. Method optimization may be required depending on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Quantitative ¹H NMR (qNMR) Protocol for Purity Assay
This protocol outlines the steps for determining the absolute purity of O-(4-Methoxybenzyl)hydroxylamine using qNMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should have proton signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the O-(4-Methoxybenzyl)hydroxylamine sample (e.g., 15-20 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized O-(4-Methoxybenzyl)hydroxylamine.
References
A Head-to-Head Comparison: Cleavage Efficiency of PMB vs. DMB Protecting Groups
In the realm of multi-step organic synthesis, particularly for the development of complex pharmaceuticals and natural products, the strategic selection and cleavage of protecting groups are of paramount importance. Among the arsenal of protecting groups for hydroxyl functionalities, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers are frequently employed. This guide provides an objective comparison of their cleavage efficiency, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The primary distinction between the PMB and DMB protecting groups lies in their relative lability. The additional electron-donating ortho-methoxy group on the DMB ring significantly increases its electron density compared to the PMB group. This heightened electron density renders the DMB group more susceptible to both acidic and oxidative cleavage, allowing for its removal under milder conditions.[1][2] This differential reactivity is the cornerstone of their application in orthogonal protection strategies.[1][2][3]
Quantitative Comparison of Cleavage Conditions
The enhanced lability of the DMB group generally translates to the need for milder reaction conditions, shorter reaction times, and often results in higher yields compared to the PMB group under similar deprotection protocols.[1] The following tables summarize typical conditions for the cleavage of PMB and DMB ethers using common deprotection reagents.
Table 1: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
| Protecting Group | Reagent Equivalents | Solvent System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| PMB | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 | ~97%[4] |
| DMB | 1.1 - 1.5 | CH₂Cl₂/H₂O (10:1 to 20:1) | 0 to rt | 1 - 4 | >90%[5][6] |
Table 2: Oxidative Cleavage using Ceric Ammonium Nitrate (CAN)
| Protecting Group | Reagent Equivalents | Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) |
| PMB | 2 - 3 | CH₃CN/H₂O | 0 to rt | Variable | Good to High[6] |
| DMB | 2 - 3 | CH₃CN/H₂O | 0 to rt | Variable | Good to High |
Table 3: Acidic Cleavage using Trifluoroacetic Acid (TFA)
| Protecting Group | TFA Concentration (v/v) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| PMB | 10 - 50% | CH₂Cl₂ | rt | Variable | Good to High[7][8] |
| DMB | 10 - 20% | CH₂Cl₂ | rt | ~2 | Quantitative[1][2] |
Experimental Protocols
Detailed methodologies for the cleavage of PMB and DMB ethers are crucial for reproducibility and successful implementation in a research setting.
Protocol 1: Oxidative Cleavage of a PMB Ether with DDQ
This protocol is adapted from a literature procedure.[4]
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 equiv) as a solid.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude mixture onto a silica gel column for purification.
Protocol 2: Oxidative Cleavage of a DMB Ether with DDQ
This general protocol is based on commonly reported procedures.[5][6]
-
Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a DMB Ether using TFA
This protocol outlines a general procedure for the acidic cleavage of a DMB ether.[1]
-
Dissolve the DMB-protected substrate in dichloromethane.
-
Add trifluoroacetic acid (TFA, typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove excess TFA, co-evaporate the residue with a suitable solvent such as toluene.
-
Purify the crude product as necessary.
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the oxidative and acidic cleavage of PMB and DMB protecting groups.
Caption: Generalized workflow for oxidative deprotection of PMB/DMB ethers.
Caption: Generalized workflow for acidic deprotection of PMB/DMB ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Deprotection Strategies for p-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB) ether is a versatile and widely used protecting group for hydroxyl functions in multi-step organic synthesis. Its popularity stems from its relative stability and, most importantly, the diverse and mild methods available for its selective removal in the presence of other common protecting groups. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving PMB ethers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the strategic planning of complex synthetic routes.
Performance Comparison of PMB Deprotection Strategies
The choice of deprotection reagent is critical for the successful selective cleavage of a PMB ether without affecting other protecting groups within a molecule. The following tables summarize the performance of common deprotection agents, highlighting their orthogonality with various other protecting groups.
| Deprotecting Agent | Orthogonal To | Typical Conditions | Yield (%) | Reference |
| DDQ | Bn, TBS, TIPS, Ac, MOM, THP, Boc | CH₂Cl₂/H₂O, rt | >90 | [1][2] |
| CAN | Bn, NAP | Acetonitrile/H₂O, 0 °C to rt | High | [3] |
| TFA | Bn, Acetonides | CH₂Cl₂, rt | High | [4] |
| TfOH | Bn, Acetonides, Allyl ether | CH₂Cl₂, 1,3-dimethoxybenzene, rt | 86-94 | [5] |
| HCl/HFIP | NAP, TBDPS | CH₂Cl₂/HFIP, rt | 89 (for TBDPS) | [6] |
Table 1: Orthogonality of Common PMB Deprotection Reagents. This table showcases the compatibility of various reagents for PMB ether cleavage with other frequently used protecting groups.
| Protecting Group Combination | Deprotection Reagent | Selective Cleavage of PMB | Yield of PMB Deprotection (%) | Reference |
| PMB vs. Benzyl (Bn) | DDQ | Yes | High | [1] |
| PMB vs. Benzyl (Bn) | CAN | Yes | High | [3] |
| PMB vs. Benzyl (Bn) | TFA (10% in CH₂Cl₂) | Yes | Quantitative | [4] |
| PMB vs. Benzyl (Bn) | TfOH/1,3-dimethoxybenzene | Yes | 86 | [5] |
| PMB vs. TBDMS | DDQ | Yes | High | [2] |
| PMB vs. TBS | DDQ | Yes | High | [1] |
| PMB vs. TIPS | DDQ | Yes | High | [2] |
| PMB vs. Acetonide | TfOH/1,3-dimethoxybenzene | Yes | 83 | [5] |
| PMB vs. Boc | POCl₃ | Yes | 82 | [4] |
Table 2: Selective Deprotection of PMB Ethers. This table provides a direct comparison of the efficiency of different reagents in selectively cleaving PMB ethers in the presence of other specific protecting groups.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. The following are representative procedures for the most common methods of PMB ether deprotection.
Protocol 1: Oxidative Deprotection with DDQ
This is one of the most common and selective methods for PMB ether cleavage.
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1–1.5 equiv) portion-wise. The reaction mixture will typically turn dark.[1][2]
-
Stir the reaction vigorously at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Deprotection with CAN
Ceric ammonium nitrate is another effective oxidant for PMB ether removal.
Procedure:
-
Dissolve the PMB-protected compound in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Add a solution of ceric ammonium nitrate (CAN) in water dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Acidic Deprotection with TFA
Trifluoroacetic acid provides a simple and effective method for cleaving PMB ethers, especially when oxidative conditions are not suitable.
Procedure:
-
Dissolve the PMB-protected substrate in anhydrous dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (typically 10% v/v) to the solution at room temperature.[4]
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Protocol 4: Acidic Deprotection with TfOH and a Cation Scavenger
The use of a strong acid like triflic acid with a cation scavenger allows for a very rapid and clean deprotection.
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[5]
-
Add triflic acid (TfOH) (0.5 equiv) dropwise to the solution at room temperature.[5]
-
Stir the reaction for 5-15 minutes, monitoring by TLC.[5]
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms of deprotection is key to predicting reactivity and potential side reactions. The following diagrams illustrate the pathways for the primary orthogonal deprotection strategies.
Caption: Oxidative cleavage of a PMB ether using DDQ.
Caption: Acid-catalyzed cleavage of a PMB ether.
Caption: Logical workflow for selecting an orthogonal deprotection strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
O-(4-Methoxybenzyl)hydroxylamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, O-(4-Methoxybenzyl)hydroxylamine (MBHA) has emerged as a versatile reagent in organic synthesis and bioconjugation. Its unique properties, stemming from the presence of the 4-methoxybenzyl (PMB) group, offer distinct advantages in various applications, from protecting sensitive carbonyl groups to constructing complex biomolecules and developing novel therapeutics.
This guide provides a comprehensive review of the applications of O-(4-Methoxybenzyl)hydroxylamine, offering an objective comparison with alternative reagents. Detailed experimental protocols and quantitative data are presented to assist researchers in making informed decisions for their specific needs.
Core Applications and Comparative Performance
O-(4-Methoxybenzyl)hydroxylamine is primarily utilized in three key areas: as a protecting group for aldehydes and ketones, in bioconjugation via oxime ligation, and as a scaffold in medicinal chemistry, notably for the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Protecting Group for Carbonyl Compounds
MBHA reacts with aldehydes and ketones to form stable O-(4-methoxybenzyl) oximes, effectively protecting the carbonyl functionality from a wide range of reaction conditions. The stability of the para-methoxybenzyl (PMB) group allows for selective deprotection under specific acidic or oxidative conditions, regenerating the original carbonyl compound.
While quantitative, side-by-side comparisons of the stability and cleavage of various O-substituted oximes are not extensively documented, the PMB group is a well-established protecting group known for its robustness under neutral and basic conditions. Its cleavage is typically achieved under milder acidic conditions than required for other acid-labile protecting groups, or alternatively, through oxidative methods.
Table 1: Comparison of Carbonyl Protecting Groups
| Protecting Group Reagent | Resulting Protected Form | Stability | Common Cleavage Conditions | Key Features |
| O-(4-Methoxybenzyl)hydroxylamine | O-(4-methoxybenzyl) oxime | Stable to basic and neutral conditions. | Mild acidic conditions (e.g., TFA, HCl); Oxidative cleavage (e.g., DDQ, CAN).[1] | Offers a balance of stability and mild cleavage conditions. The methoxy group can aid in solubility.[2] |
| Hydrazine derivatives | Hydrazone | Less stable than oximes, particularly at acidic pH.[2] | Acid-catalyzed hydrolysis. | The relative instability can be advantageous for applications requiring labile linkages. |
| Ethylene glycol | Acetal (Ketal) | Stable to basic and nucleophilic reagents. | Acid-catalyzed hydrolysis. | A classic and robust protecting group for carbonyls. |
| O-Methylhydroxylamine | O-methyl oxime | Generally stable. | Acid hydrolysis, often requiring harsher conditions than PMB-oximes. | A simple and commonly used reagent. |
Bioconjugation via Oxime Ligation
Oxime ligation, the reaction between an alkoxyamine and a carbonyl group, is a cornerstone of bioconjugation due to its high chemoselectivity and the exceptional stability of the resulting oxime bond. MBHA serves as a valuable alkoxyamine for these applications, with its methoxy group potentially enhancing the aqueous solubility of the resulting bioconjugate.[2]
The stability of the oxime linkage is a critical factor, particularly for in vivo applications. Experimental data consistently demonstrates the superior stability of oximes compared to hydrazones, a common alternative.
Table 2: Comparative Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Relative Hydrolytic Stability (at neutral pH) | Key Stability Features |
| Oxime | High (approx. 600-fold more stable than methylhydrazone)[2] | Highly stable across a broad pH range, making it suitable for long-term stability in physiological conditions.[2] |
| Hydrazone | Low | Susceptible to hydrolysis, especially under acidic conditions.[2] |
The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, particularly at neutral pH where the reaction is often slow. While aniline has been traditionally used, recent studies have identified more efficient catalysts.
Table 3: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Key Features |
| None | 1 | Very slow at neutral pH. |
| Aniline | ~40-fold | The traditional catalyst for oxime ligation. |
| p-Phenylenediamine | ~120-fold (19-fold faster than aniline) | Highly effective at neutral pH, even at low concentrations. |
| m-Phenylenediamine | High (can be used at higher concentrations than aniline due to better solubility) | Offers significant rate acceleration. |
Medicinal Chemistry: IDO1 Inhibition
O-(4-Methoxybenzyl)hydroxylamine has been identified as a promising scaffold for the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. While a comprehensive structure-activity relationship (SAR) for a wide range of MBHA derivatives is still evolving, the hydroxylamine functionality is a key feature in many potent IDO1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments involving O-(4-Methoxybenzyl)hydroxylamine.
Protocol 1: Protection of a Ketone using O-(4-Methoxybenzyl)hydroxylamine
Objective: To protect a ketone functionality as its O-(4-methoxybenzyl) oxime.
Materials:
-
Ketone (1.0 mmol)
-
O-(4-Methoxybenzyl)hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
Procedure:
-
Dissolve the ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate flask, dissolve this compound (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of ethanol (5 mL) and water (5 mL).
-
Add the hydroxylamine solution to the ketone solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-(4-methoxybenzyl) oxime.
Protocol 2: Bioconjugation of an Aldehyde-Modified Protein with O-(4-Methoxybenzyl)hydroxylamine
Objective: To conjugate an aldehyde-modified protein with an O-(4-methoxybenzyl)hydroxylamine-functionalized molecule.
Materials:
-
Aldehyde-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
O-(4-Methoxybenzyl)hydroxylamine-functionalized molecule (10-fold molar excess over the protein)
-
p-Phenylenediamine catalyst stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the solution of the aldehyde-modified protein in PBS, add the O-(4-methoxybenzyl)hydroxylamine-functionalized molecule to achieve a 10-fold molar excess.
-
Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Monitor the progress of the conjugation by SDS-PAGE or mass spectrometry.
-
Purify the resulting bioconjugate using size-exclusion chromatography to remove excess reagents and catalyst.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate key reaction mechanisms and experimental workflows.
References
Unveiling the Biological Potential of O-(4-Methoxybenzyl)hydroxylamine Derived Oxime Ethers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Oxime ethers derived from O-(4-Methoxybenzyl)hydroxylamine represent a promising class of compounds with diverse pharmacological potential. This guide provides a comparative overview of their biological activity, supported by available experimental data, and details the methodologies for key experiments to facilitate further research and development in this area.
Cytotoxicity Profile: A Head-to-Head Comparison
| Compound | Target Cell Line | Activity Metric | Value (µg/mL) | Reference Compound | Activity Metric | Value (µg/mL) |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | HeLa | EC50 | 28 | Not specified | - | - |
| Caco-2 | EC50 | 116 | Not specified | - | - | |
| (Comparator) (E)-acetophenone O-2-morpholinoethyl oxime | A-549, Caco-2, HeLa | EC50 | ~7 | Not specified | - | - |
Antimicrobial Spectrum: A Broader Look at Oxime Ethers
To contextualize the potential of O-(4-methoxybenzyl) oxime ethers in antimicrobial applications, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various O-benzyl oxime ether derivatives against a panel of pathogenic bacteria and fungi. This data, gathered from diverse studies, showcases the broad antimicrobial potential within this class of compounds.
| Compound Class/Example | Target Organism | Activity Metric | Value (µg/mL) | Reference Compound | Activity Metric | Value (µg/mL) |
| (Comparator) Piperidine derivative (13a) | Candida albicans | MIC | < 6.25 | Ciprofloxacin | MIC | 12.5 |
| Candida-51 | MIC | < 6.25 | Amphotericin B | MIC | - | |
| Rhizopus sp. | MIC | 12.5 | ||||
| Aspergillus niger | MIC | 25 | ||||
| Cryptococcus neoformans | MIC | < 6.25 | ||||
| (Comparator) Piperidine derivative (40) | Pseudomonas aeruginosa | MIC | 6.25 | Ciprofloxacin | MIC | 12.5 |
| Staphylococcus aureus | MIC | 6.25 | MIC | 25 | ||
| Salmonella typhi | MIC | 25 | MIC | 50 | ||
| Escherichia coli | MIC | 12.5 | MIC | 25 | ||
| (Comparator) Azole oxime piperidin-4-one (11a) | Candida albicans | MIC80 | 0.004 | Voriconazole | MIC80 | ~0.004 |
| Candida tropicalis | MIC80 | 0.001 | MIC80 | ~0.004 | ||
| Candida parapsilosis | MIC80 | 0.004 | MIC80 | ~0.008 | ||
| Candida krusei | MIC80 | 0.0625 | MIC80 | ~0.125 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the synthesized protocols for the synthesis of a representative O-(4-methoxybenzyl) oxime ether and the evaluation of its cytotoxic activity.
Synthesis of (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime
This synthesis is a two-step process involving the preparation of the ketone precursor followed by its reaction with O-(4-methoxybenzyl)hydroxylamine.
Step 1: Synthesis of 1-(benzo[b]thiophen-2-yl)ethanone (Precursor)
-
To a stirred solution of benzo[b]thiophene in carbon disulfide (CS₂), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0-5 °C.
-
To this mixture, add acetyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(benzo[b]thiophen-2-yl)ethanone.
Step 2: Synthesis of (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime
-
Dissolve 1-(benzo[b]thiophen-2-yl)ethanone and O-(4-methoxybenzyl)hydroxylamine hydrochloride in ethanol.
-
Add pyridine to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final oxime ether.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HeLa or Caco-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the precise mechanism of action for many oxime ethers is still under investigation, their structural features suggest potential interactions with various cellular signaling pathways implicated in cell survival and proliferation. The diagram below illustrates a hypothetical pathway that could be modulated by a cytotoxic oxime ether.
Safety Operating Guide
Essential Safety and Logistics for Handling O-(4-Methoxybenzyl)hydroxylamine hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No. 876-33-5), including detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To avoid skin contact which can cause irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations that generate dust. | To prevent inhalation of dust or aerosols. |
Quantitative Data Summary
Key physical, chemical, and toxicological data for this compound are summarized in the table below. This information is critical for safe handling, storage, and emergency response.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 189.64 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 209-211°C | [1] |
| Boiling Point | 286.5°C at 760 mmHg | [1] |
| Flash Point | 144.2°C | [1] |
| Oral LD50 (Hydroxylamine hydrochloride) | 141 mg/kg (Rat) | [3] |
Note: The oral LD50 value is for the related compound hydroxylamine hydrochloride and should be used as a conservative estimate of the toxicity of this compound.
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for handling and disposal is essential for laboratory safety. The following step-by-step guidance provides a framework for safe operation.
Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.
-
Weighing and Transfer : Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If transferring to a solution, add the solid to the solvent slowly.
-
In Use : Keep containers closed when not in use. Avoid contact with skin, eyes, and clothing.
-
After Handling : Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and ensure safety. The following protocol is based on the neutralization of hydroxylamine compounds.
Materials:
-
Waste this compound (solid or in solution)
-
Acetone
-
A suitable reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Dilution : If handling a concentrated solution, dilute it with water to a manageable concentration in a suitable reaction vessel. For solid waste, dissolve it in water.
-
Neutralization : While stirring, slowly add an excess of acetone to the hydroxylamine solution. The acetone will react with the hydroxylamine to form an oxime, which is less hazardous.[4][5]
-
Heating (Optional and with Caution) : Gently heating the resulting oxime solution can accelerate its decomposition into a ketone, nitrogen gas, and water.[4][5] This step should be performed in a well-ventilated fume hood, away from ignition sources.
-
pH Check : After the reaction is complete, check the pH of the solution. Neutralize with a suitable acid or base if necessary.
-
Disposal : Dispose of the neutralized solution in accordance with local, state, and federal regulations for chemical waste.[6][7][8]
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate the logical relationships and workflows involved.
Caption: Relationship between chemical hazards and required personal protective equipment.
Caption: Step-by-step workflow for handling and disposal of the chemical.
References
- 1. chembk.com [chembk.com]
- 2. O-(4-Methoxy-benzyl)-hydroxylamine hydrochloride [cymitquimica.com]
- 3. riccachemical.com [riccachemical.com]
- 4. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
